molecular formula C5H6N4O2 B1313832 3-Hydrazinyl-2-nitropyridine CAS No. 57115-43-2

3-Hydrazinyl-2-nitropyridine

Cat. No.: B1313832
CAS No.: 57115-43-2
M. Wt: 154.13 g/mol
InChI Key: YNLZQSXUZWRKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinyl-2-nitropyridine (CAS 57115-43-2) is a high-purity chemical reagent with the molecular formula C5H6N4O2 and a molecular weight of 154.13 g/mol . This compound serves as a versatile synthetic building block in organic and medicinal chemistry. Its structure, featuring both hydrazine and nitro functional groups on an electron-deficient pyridine ring, makes it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles . Researchers utilize this compound in nucleophilic aromatic substitution reactions, a reliable method for constructing hydrazinylpyridines, which can be further transformed into bicyclic structures like those fused with N-aminosuccinimide moieties . These derivatives are of significant interest for developing novel bidentate ligands for metal cations, with some adducts displaying promising water solubility for studies in aqueous solutions . The compound is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLZQSXUZWRKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482331
Record name 3-Hydrazinyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57115-43-2
Record name 3-Hydrazinyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound with the CAS number 57115-43-2 . Its chemical structure, incorporating both a hydrazinyl and a nitro group on a pyridine ring, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of these reactive functional groups provides a scaffold for the development of a diverse range of derivatives with potential biological activities. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Chemical and Physical Properties

While experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

PropertyValueSource
CAS Number 57115-43-2[1]
Molecular Formula C₅H₆N₄O₂[1]
Molecular Weight 154.13 g/mol
Monoisotopic Mass 154.0491 Da
Appearance Yellow solid (Predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺155.05635
[M+Na]⁺177.03829
[M-H]⁻153.04179

Synthesis

A representative synthesis for the closely related isomer, 2-Hydrazino-3-nitropyridine, is presented below. This protocol could potentially be adapted for the synthesis of this compound by starting with the appropriate precursor, 3-chloro-2-nitropyridine.

Example Synthetic Protocol: Synthesis of 2-Hydrazino-3-nitropyridine

This protocol describes the synthesis of 2-Hydrazino-3-nitropyridine from 2-chloro-3-nitropyridine.

Reaction:

G 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine acetonitrile acetonitrile product 2-Hydrazino-3-nitropyridine 2-chloro-3-nitropyridine->product hydrazine hydrate hydrazine hydrate hydrazine hydrate acetonitrile->product Solvent

Figure 1. Synthesis of 2-Hydrazino-3-nitropyridine.

Materials:

  • 2-chloro-3-nitropyridine

  • Hydrazine hydrate

  • Acetonitrile

Procedure:

  • To a solution of 2-chloro-3-nitropyridine in acetonitrile at 0°C, add hydrazine hydrate.

  • Stir the reaction mixture at 20°C for 20 hours.

  • Concentrate the reaction mixture under reduced pressure to afford 2-hydrazinyl-3-nitropyridine as a yellow solid.[2]

Note: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of this compound. Appropriate safety precautions should be taken when working with hydrazine hydrate, which is a hazardous substance.

Potential Biological Activity and Applications

While no specific biological activities or signaling pathways have been directly attributed to this compound in the reviewed literature, the broader class of hydrazone derivatives is known to exhibit a wide range of pharmacological properties. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

General Biological Activities of Hydrazones

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are known to possess a diverse array of biological activities, including:

  • Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[3][4]

  • Anticancer: Some hydrazone derivatives have shown cytotoxic effects against cancer cell lines.[3][4]

  • Antiviral: Activity against a range of viruses has been reported.[3]

  • Anti-inflammatory and Analgesic: Demonstrating pain-relieving and anti-inflammatory properties.[3]

  • Anticonvulsant and Antidepressant: Showing potential in the treatment of neurological and psychiatric disorders.[3]

The biological activity of hydrazones is often attributed to their ability to chelate metal ions, interact with various enzymes and receptors, and generate reactive oxygen species.[5]

Potential Signaling Pathway Interactions

Given the diverse biological activities of hydrazones, derivatives of this compound could potentially interact with a multitude of signaling pathways. For instance, as anticancer agents, they might target pathways involved in cell proliferation, apoptosis, and angiogenesis. As antimicrobial agents, they could interfere with essential microbial metabolic pathways.

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like this compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Synthesis of this compound Derivatives B Structural & Purity Analysis (NMR, MS, HPLC) A->B C Antimicrobial Assays B->C D Anticancer Cell Line Screening B->D E Enzyme Inhibition Assays B->E F Target Identification D->F Hit Identification G Signaling Pathway Analysis F->G H In Vivo Model Testing G->H I Lead Optimization H->I

Figure 2. A general workflow for drug discovery.

Safety and Handling

Specific safety data for this compound is not available. However, based on the functional groups present, it should be handled with care. Hydrazine derivatives can be toxic and potentially carcinogenic. Nitroaromatic compounds are often flammable and can be explosive.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for derivatization and the development of novel compounds with significant biological activity. Further research is warranted to fully characterize its physical and chemical properties, develop efficient synthetic methodologies, and explore its therapeutic potential across various disease areas. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

3-Hydrazinyl-2-nitropyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physico-chemical properties of 3-Hydrazinyl-2-nitropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

IUPAC Name: (2-nitro-3-pyridinyl)hydrazine[1]

Molecular Formula: C₅H₆N₄O₂[1]

CAS Number: 57115-43-2[2]

Chemical Structure:

Chemical structure of this compound

Image source: PubChem CID 12249290

Physico-Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 154.13 g/mol [2]
Monoisotopic Mass 154.04907 Da[1]
XlogP (predicted) 0.8[1]
SMILES C1=CC(=C(N=C1)--INVALID-LINK--[O-])NN[1]
InChI InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2[1]
InChIKey YNLZQSXUZWRKPF-UHFFFAOYSA-N[1]

Predicted Collision Cross Section: [1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 155.05635124.1
[M+Na]⁺ 177.03829131.2
[M-H]⁻ 153.04179126.5
[M+NH₄]⁺ 172.08289142.1
[M+K]⁺ 193.01223125.8
[M+H-H₂O]⁺ 137.04633121.9
[M+HCOO]⁻ 199.04727151.3
[M+CH₃COO]⁻ 213.06292173.0
[M+Na-2H]⁻ 175.02374134.7
[M]⁺ 154.04852119.8
[M]⁻ 154.04962119.8

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a common synthetic route for analogous hydrazinylpyridines involves the nucleophilic substitution of a halogenated pyridine precursor with hydrazine hydrate. For instance, the synthesis of the isomeric 2-hydrazinyl-3-nitropyridine is achieved by reacting 2-chloro-3-nitropyridine with hydrazine hydrate in acetonitrile.[3] A similar approach is employed for the synthesis of 3-chloro-2-hydrazinopyridine, where 2,3-dichloropyridine is reacted with hydrazine hydrate.[4][5]

Based on these established methods, a proposed experimental protocol for the synthesis of this compound is outlined below.

Proposed Synthesis of this compound:

A solution of 3-halo-2-nitropyridine (e.g., 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine) in a suitable polar solvent, such as acetonitrile or ethanol, is treated with an excess of hydrazine hydrate. The reaction mixture is typically stirred at a controlled temperature, ranging from room temperature to reflux, until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for Proposed Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Synthesis_Workflow Start Starting Material: 3-Halo-2-nitropyridine Reaction Nucleophilic Aromatic Substitution Reaction Start->Reaction In polar solvent Reagent Reagent: Hydrazine Hydrate Reagent->Reaction Purification Purification: Recrystallization or Column Chromatography Reaction->Purification Crude product Product Final Product: This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-Hydrazinyl-2-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the title compound, presenting data in a clear and accessible format for researchers in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 57115-43-2) is a substituted pyridine derivative featuring a hydrazinyl group at the 3-position and a nitro group at the 2-position. The presence of these reactive functional groups makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring and the adjacent hydrazinyl moiety, enabling its participation in various chemical transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most common and established method involves the reaction of a 3-halo-2-nitropyridine, such as 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine, with hydrazine hydrate. The halogen at the 3-position acts as a leaving group, which is displaced by the nucleophilic hydrazine.

Synthetic Pathway

The general synthetic scheme for the preparation of this compound is illustrated below. The reaction proceeds by the displacement of a halide (X = Cl or Br) from the 3-position of the 2-nitropyridine ring by hydrazine.

Synthesis_Pathway Reactant 3-Halo-2-nitropyridine (X = Cl or Br) Product This compound Reactant->Product Solvent (e.g., Ethanol, Acetonitrile) Heat Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Reactant

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from 3-bromo-2-nitropyridine.

Materials:

  • 3-Bromo-2-nitropyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-nitropyridine (1.0 eq) in ethanol (10 volumes).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining hydrazine hydrate and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water, to yield the final product as a crystalline solid.[1]

  • Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 57115-43-2[2][3][4]
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
Melting Point 180 °C[1]
Appearance Crystalline Solid
Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification of this compound. The expected spectral characteristics are outlined below. Note: As of the date of this document, publicly available experimental spectra for this compound are limited. The data presented here is based on predictive models and analysis of analogous structures.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the nitro and hydrazinyl groups will show characteristic downfield shifts.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazinyl group, the N-O stretching of the nitro group, and the C=C and C=N stretching vibrations of the pyridine ring.

3.2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (154.13 g/mol ), along with characteristic fragmentation patterns.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants Combine 3-Halo-2-nitropyridine and Hydrazine Hydrate in Solvent Start->Reactants Reaction Heat to Reflux (4-6 hours) Reactants->Reaction Workup Cool and Precipitate Reaction->Workup Isolation Vacuum Filtration and Washing Workup->Isolation Purification Recrystallization Isolation->Purification Drying Vacuum Drying Purification->Drying MP Melting Point Determination Drying->MP Product NMR NMR Spectroscopy (¹H and ¹³C) Drying->NMR IR IR Spectroscopy Drying->IR MS Mass Spectrometry Drying->MS Analysis Data Analysis and Structure Confirmation MP->Analysis NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and outlined the necessary characterization techniques for its identification and purity assessment. The provided experimental protocol and structured data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications. Further research to fully elucidate the experimental spectroscopic data will be beneficial for the scientific community.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 3-hydrazinyl-2-nitropyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of data on this specific isomer, this guide also draws upon information from its close structural analog, 2-hydrazinyl-3-nitropyridine, and related substituted pyridines to provide a thorough understanding of its chemical behavior.

Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring substituted with a hydrazinyl group at the 3-position and a nitro group at the 2-position. The presence of both an electron-donating hydrazinyl group and a strong electron-withdrawing nitro group on the pyridine ring suggests a unique and complex reactivity profile.

PropertyValueSource
Molecular Formula C₅H₆N₄O₂N/A
Molecular Weight 154.13 g/mol N/A
Appearance Likely a yellow solid[1]
CAS Number 57115-43-2[2]

Synthesis

A reliable method for the synthesis of the closely related isomer, 2-hydrazinyl-3-nitropyridine, involves the nucleophilic substitution of a halogenated precursor. This protocol can likely be adapted for the synthesis of this compound.

Synthesis of 2-Hydrazinyl-3-nitropyridine

A common synthetic route to 2-hydrazinyl-3-nitropyridine involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate in a suitable solvent like acetonitrile.[1][3] The reaction typically proceeds at a controlled temperature, for instance, starting at 0°C and then stirring at 20°C for several hours.[1][3] The product can be isolated by concentrating the reaction mixture under reduced pressure.[1]

Synthesis_Workflow 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction_Mixture Reaction_Mixture 2-Chloro-3-nitropyridine->Reaction_Mixture Acetonitrile Concentration Concentration Reaction_Mixture->Concentration Reduced Pressure Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_Mixture 0-20°C, 20h 2-Hydrazinyl-3-nitropyridine 2-Hydrazinyl-3-nitropyridine Concentration->2-Hydrazinyl-3-nitropyridine Isolation

Synthesis of 2-Hydrazinyl-3-nitropyridine.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the pyridine ring and its hydrazinyl and nitro substituents.

Reactivity of the Hydrazinyl Group

The hydrazinyl group is a potent nucleophile and can participate in a variety of reactions:

  • Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones. This reactivity is a cornerstone for the synthesis of more complex heterocyclic systems.[4]

  • Acylation: The hydrazinyl group can be acylated by acid chlorides or anhydrides.

  • Oxidation: Hydrazine and its derivatives are susceptible to oxidation. The oxidation of hydrazinyl groups can lead to the formation of diazonium salts, which are highly reactive intermediates.[5]

  • Reduction: The hydrazinyl moiety itself can act as a reducing agent in certain reactions.[6]

Reactivity of the Nitro Group and Pyridine Ring

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the nitro group itself a potential leaving group in SNAr reactions, especially when other good leaving groups are absent.[7]

  • Reduction: The nitro group can be reduced to an amino group using various reducing agents, such as hydrazine hydrate in the presence of a catalyst.[8] This transformation is a key step in the synthesis of many biologically active molecules.

Reactivity_Profile cluster_hydrazinyl Hydrazinyl Group Reactivity cluster_nitro Nitro Group & Pyridine Ring Reactivity Condensation Condensation Acylation Acylation Oxidation Oxidation Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Reduction Reduction This compound This compound This compound->Condensation Aldehydes/Ketones This compound->Acylation Acid Chlorides This compound->Oxidation Oxidizing Agents This compound->Nucleophilic_Substitution Nucleophiles This compound->Reduction Reducing Agents

Reactivity of this compound.

Stability Studies

The stability of this compound is a critical parameter for its safe handling, storage, and application in drug development. Due to the presence of both a hydrazinyl and a nitro group, this compound may be energetic and requires careful evaluation.

Thermal Stability

While specific DSC/TGA data for this compound is not publicly available, studies on related energetic materials derived from dinitropyridine provide valuable insights. For instance, the thermal decomposition of 2-hydrazinyl-3,5-dinitropyridine has been investigated using TG-DTA, showing distinct decomposition steps.[9] It is anticipated that this compound will also exhibit exothermic decomposition at elevated temperatures.

Experimental Protocol: Thermal Stability Analysis (DSC/TGA)

A standard approach to assess thermal stability involves Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum or hermetically sealed pan.

  • Instrumentation: Use a calibrated simultaneous TGA/DSC instrument.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

    • DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and determine the corresponding peak temperatures and enthalpy changes.

Thermal_Stability_Workflow Sample_Preparation Sample Preparation (1-5 mg) TGA_DSC_Analysis Simultaneous TGA/DSC Analysis (e.g., 10°C/min under N2) Sample_Preparation->TGA_DSC_Analysis Data_Acquisition Data Acquisition TGA_DSC_Analysis->Data_Acquisition TGA_Data TGA Data (Mass Loss vs. Temp) Data_Acquisition->TGA_Data DSC_Data DSC Data (Heat Flow vs. Temp) Data_Acquisition->DSC_Data Analysis Data Analysis TGA_Data->Analysis DSC_Data->Analysis Decomposition_Temp Onset of Decomposition Analysis->Decomposition_Temp Melting_Point Melting Point Analysis->Melting_Point Enthalpy_Changes Enthalpy Changes Analysis->Enthalpy_Changes Photostability_Workflow Sample_Preparation Sample Preparation (Solid & Solution) Light_Exposure Light Exposure (ICH Q1B conditions) Sample_Preparation->Light_Exposure Control_Samples Dark Controls (Wrapped in foil) Control_Samples->Light_Exposure Analysis Analytical Testing (e.g., HPLC) Light_Exposure->Analysis Degradation_Assessment Assess Degradation Analysis->Degradation_Assessment Photoproduct_Identification Identify Photoproducts Analysis->Photoproduct_Identification Potential_Signaling_Pathways cluster_targets Potential Cellular Targets This compound This compound Microtubules Microtubules This compound->Microtubules Inhibition of Polymerization Kinases Kinases This compound->Kinases Inhibition p21_Pathway p21 Signaling Pathway This compound->p21_Pathway Activation

References

Spectroscopic and Structural Analysis of 3-Hydrazinyl-2-nitropyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and expected spectroscopic data for the compound 3-Hydrazinyl-2-nitropyridine. Due to a lack of publicly available experimental spectra, this document focuses on predicted data and general spectroscopic principles applicable to the molecule's structure. It is intended to serve as a foundational resource for researchers interested in the characterization of this and related compounds.

Chemical Structure and Properties

  • Molecular Formula: C₅H₆N₄O₂

  • Molecular Weight: 154.13 g/mol

  • IUPAC Name: (2-nitropyridin-3-yl)hydrazine

The structure consists of a pyridine ring substituted with a nitro group at position 2 and a hydrazinyl group at position 3. The presence of these functional groups dictates the expected spectroscopic behavior of the molecule.

Spectroscopic Data

While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated. This data is crucial for identifying the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺155.05635
[M+Na]⁺177.03829
[M+K]⁺193.01223
[M+NH₄]⁺172.08289
[M-H]⁻153.04179
Data sourced from computational predictions.[1]

Experimental NMR data is unavailable. However, the expected ¹H and ¹³C NMR spectra can be inferred from the molecular structure.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group.

  • Pyridine Ring Protons: Three aromatic protons will be present, likely exhibiting complex splitting patterns (doublets or doublet of doublets) due to coupling with each other. Their chemical shifts would be in the typical aromatic region (δ 7.0-9.0 ppm), influenced by the electron-withdrawing nitro group and the electron-donating hydrazinyl group.

  • Hydrazinyl Protons (-NH-NH₂): The protons on the hydrazinyl group are expected to appear as two separate signals, one for the -NH and one for the -NH₂. These signals are often broad and their chemical shifts can vary depending on the solvent and concentration. They are exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.

  • C-NO₂ and C-NHNH₂: The carbons directly attached to the nitro and hydrazinyl groups will have their chemical shifts significantly influenced by these substituents. The carbon bearing the nitro group (C2) is expected to be shifted downfield.

  • Other Aromatic Carbons: The remaining three carbons in the pyridine ring will appear in the aromatic region of the spectrum.

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Hydrazine)3400-3200Typically two bands for the -NH₂ group
C-H Stretch (Aromatic)3100-3000Sharp, medium-to-weak bands
N-O Stretch (Nitro)1560-1520 and 1360-1340Strong, asymmetric and symmetric stretching
C=C, C=N Stretch (Aromatic Ring)1600-1450Multiple bands of varying intensity

Experimental Protocols

As specific experimental details for this compound are not published, this section provides generalized protocols for the spectroscopic analysis of a novel small organic molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans and a longer relaxation delay compared to ¹H NMR.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M-H]⁻).

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Spectroscopic_Workflow Synthesis Compound Synthesis (e.g., this compound) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS Verify Purity & MW IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR Initial Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Detailed Structure Structure_Elucidation Structure Elucidation MS->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis of 3-Hydrazinyl-2-nitropyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydrazinyl-2-nitropyridine and its analogs. Due to the limited availability of direct experimental data for this compound, this guide presents a plausible and detailed synthetic protocol based on established reactivity of similar compounds, particularly the nucleophilic aromatic substitution on 3-halo-2-nitropyridine substrates. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering detailed methodologies, data presentation, and visualization of synthetic pathways.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most viable route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a 3-halopyridine derivative, activated by an electron-withdrawing nitro group at the 2-position, with hydrazine hydrate. The most promising starting material for this synthesis is 3-fluoro-2-nitropyridine, owing to the high electronegativity of the fluorine atom which makes it an excellent leaving group in SNAr reactions.

The general synthetic workflow for this process is outlined below.

Synthetic Workflow General Synthetic Workflow for this compound Start Start: 3-Halo-2-nitropyridine (e.g., 3-Fluoro-2-nitropyridine) Reaction Nucleophilic Aromatic Substitution (SNAr) - Reagent: Hydrazine Hydrate - Solvent: e.g., Acetonitrile, Ethanol - Conditions: Heat (optional) Start->Reaction Workup Reaction Workup - Solvent Removal - Extraction Reaction->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization - NMR, IR, Mass Spec - Melting Point Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous compounds, particularly the reaction of 3-fluoro-2-nitropyridine with other nitrogen nucleophiles.

Materials:

  • 3-Fluoro-2-nitropyridine

  • Hydrazine hydrate (80% solution in water)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-2-nitropyridine (1.0 g, 7.04 mmol) in anhydrous acetonitrile (30 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 0.88 mL, 14.08 mmol, 2.0 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (3-fluoro-2-nitropyridine) should be consumed, and a new, more polar spot corresponding to the product should appear. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: To the residue, add ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.

Quantitative Data Summary

Compound NameStarting MaterialReagents & SolventsReaction ConditionsYield (%)Melting Point (°C)Spectroscopic DataReference
2-Hydrazino-3-nitropyridine 2-Chloro-3-nitropyridineHydrazine hydrate, Acetonitrile0-20 °C, 20 hours100Not ReportedMS (ESI) m/z: 155.1 [M+H]+[1]
3-Chloro-2-hydrazinopyridine 2,3-DichloropyridineHydrazine hydrate, EthanolReflux, 5 hours99Not ReportedHPLC: 99% purity[2]
3-Chloro-2-hydrazinopyridine 2,3-DichloropyridineHydrazine hydrate, Methanol/EthanolReflux, 4 hours97Not ReportedHPLC: 99% purity[2]

Potential Biological Significance and Signaling Pathways

Hydrazine and nitropyridine moieties are present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.[3][4] Derivatives of hydrazine are known to act as enzyme inhibitors, antidepressants, and antihypertensive agents.[5] Nitropyridine derivatives have been investigated for their anticancer, antifungal, and antibacterial properties.[4]

The combination of these two pharmacophores in this compound derivatives suggests potential for interaction with various biological targets. A plausible mechanism of action for such compounds, particularly in an oncology context, could involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer development and progression.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound derivatives, focusing on the inhibition of a generic receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway Hypothetical Signaling Pathway Targeted by this compound Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Gene Expression Inhibitor This compound Derivative Inhibitor->RTK Inhibition of Kinase Activity

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis and potential applications of this compound derivatives. The proposed synthetic route via nucleophilic aromatic substitution on 3-fluoro-2-nitropyridine offers a viable and efficient method for accessing this class of compounds. The presented data on related molecules serves as a valuable reference for characterization and yield expectations. Further research is warranted to explore the full synthetic scope and to elucidate the specific biological activities of these promising compounds, which may hold potential as novel therapeutic agents. Researchers are encouraged to use this guide as a starting point for their investigations into this fascinating area of medicinal chemistry.

References

Solubility Profile of 3-Hydrazinyl-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-Hydrazinyl-2-nitropyridine, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this document presents estimated solubility values based on structurally related compounds and established chemical principles. Furthermore, it outlines a comprehensive, standardized experimental protocol for the precise determination of its solubility in various common organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a range of common organic solvents. These estimations are derived from the known solubility of 2-Hydrazinopyridine (40 g/L in water) and the general principle of "like dissolves like." The presence of both a polar hydrazinyl group and a nitro group suggests a degree of polarity, influencing its solubility in different solvent classes. It is imperative to note that these values are approximations and should be confirmed by experimental determination.

SolventSolvent ClassEstimated SolubilityRationale
WaterProtic, PolarModerately SolubleThe hydrazinyl and nitro groups can form hydrogen bonds with water. The related compound 2-Hydrazinopyridine has a reported solubility of 40 g/L in water.
MethanolProtic, PolarSoluble"Like dissolves like"; methanol is a polar protic solvent capable of hydrogen bonding.
EthanolProtic, PolarSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution.
AcetoneAprotic, PolarModerately SolubleAs a polar aprotic solvent, acetone can engage in dipole-dipole interactions.
Dichloromethane (DCM)Aprotic, NonpolarSlightly SolubleLimited solubility is expected due to the significant difference in polarity.
TolueneAprotic, NonpolarSparingly SolubleThe nonpolar nature of toluene makes it a poor solvent for the polar this compound.
HexaneAprotic, NonpolarInsolubleAs a nonpolar hydrocarbon, hexane is unlikely to dissolve a polar compound like this compound.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarVery SolubleDMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Aprotic, PolarVery SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is recommended for obtaining accurate and reproducible solubility data for this compound.

1. Materials and Equipment:

  • This compound (solid, pure form)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a micropipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

3. Data Analysis and Reporting:

  • The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L).

  • The temperature at which the solubility was determined must be clearly stated.

  • The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be presented as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

G Workflow for Solubility Determination via Shake-Flask Method cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Analysis prep1 Add excess this compound to solvent in a vial prep2 Seal vial prep1->prep2 prep3 Equilibrate on shaker at constant temperature (24-72h) prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 Equilibration complete sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm filter) sample2->sample3 sample4 Dilute filtered sample sample3->sample4 analysis2 Analyze sample by HPLC or UV-Vis sample4->analysis2 analysis1 Prepare calibration curve with standards analysis1->analysis2 analysis3 Calculate solubility from concentration analysis2->analysis3 result Report Solubility (e.g., g/L or mol/L) analysis3->result

Theoretical Examination of 3-Hydrazinyl-2-nitropyridine: A Technical Guide to its Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 3-Hydrazinyl-2-nitropyridine. While direct experimental and theoretical data for this specific molecule are not extensively available in the referenced literature, this document synthesizes findings from closely related nitropyridine and hydrazinyl derivatives to offer a robust framework for its analysis. By examining the computational methodologies and spectral analyses of analogous compounds, we can predict and understand the structural and electronic properties of this compound, which is of interest in medicinal chemistry and materials science.

Computational Methodology for Structural Analysis

Theoretical studies of pyridine derivatives heavily rely on quantum chemical calculations to determine optimized geometries, vibrational frequencies, and electronic properties. Density Functional Theory (DFT) is a widely employed method for these investigations, often utilizing the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is crucial for accurate predictions, with 6-311++G(d,p) being a common and reliable option for capturing the electronic structure of such molecules.

Geometric Optimization

The initial step in the theoretical analysis involves the optimization of the molecular geometry to find the lowest energy conformation. This process provides key quantitative data on the molecule's structure. Based on studies of similar compounds like 2-amino-3-nitropyridine and other nitropyridine derivatives, the following parameters can be anticipated for this compound.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
Bond Lengths (Å)
C-N (Pyridine Ring)~1.34 - 1.38
C-C (Pyridine Ring)~1.38 - 1.40
C-N (Nitro Group)~1.45 - 1.48
N-O (Nitro Group)~1.22 - 1.25
C-N (Hydrazinyl Group)~1.38 - 1.42
N-N (Hydrazinyl Group)~1.40 - 1.45
N-H (Hydrazinyl Group)~1.01 - 1.03
Bond Angles (°)
C-N-C (Pyridine Ring)~117 - 120
C-C-N (Pyridine Ring)~120 - 123
O-N-O (Nitro Group)~123 - 126
C-C-N (Nitro Group)~118 - 121
C-C-N (Hydrazinyl Group)~119 - 122
C-N-N (Hydrazinyl Group)~115 - 118
N-N-H (Hydrazinyl Group)~109 - 112
Dihedral Angles (°)
C-C-N-O (Nitro Group)~0 or ~180 (indicating planarity with the ring)
C-C-N-N (Hydrazinyl Group)Variable, depending on rotational conformers

Note: These values are estimations based on data from related molecules and should be verified by specific calculations for this compound.

Vibrational Analysis

Following geometric optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculated frequencies are often scaled by an empirical factor (e.g., 0.9627 for B3LYP/6-31G*) to better match experimental results.[1]

Experimental Protocols for Characterization

The synthesis and characterization of novel compounds like this compound would typically follow established laboratory procedures.

Synthesis Protocol

A plausible synthetic route for this compound could involve the nucleophilic substitution of a suitable precursor, such as 3-chloro-2-nitropyridine, with hydrazine hydrate.

Generalized Synthesis of a Hydrazinyl-Pyridine Derivative:

  • Dissolve the chloro-nitropyridine precursor in a suitable solvent, such as ethanol.

  • Add hydrazine hydrate to the solution, often in excess.

  • Reflux the mixture for several hours while monitoring the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the structural elucidation of the synthesized compound.

  • FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as N-H stretching of the hydrazinyl group, N-O stretching of the nitro group, and C=N and C=C stretching of the pyridine ring.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the confirmation of the molecular skeleton and the position of the substituents.

  • UV-Visible Spectroscopy: This analysis reveals the electronic transitions within the molecule, which are influenced by the conjugated π-system of the pyridine ring and the electronic nature of the substituents.

Logical Workflow for Theoretical Analysis

The theoretical investigation of a molecule like this compound follows a systematic workflow to ensure a comprehensive understanding of its properties.

Theoretical_Analysis_Workflow A Propose Molecular Structure B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Analysis of Optimized Geometry (Bond Lengths, Angles, Dihedrals) B->D G Electronic Properties Analysis (HOMO-LUMO, MEP) B->G E Prediction of IR and Raman Spectra C->E F Comparison with Experimental Data D->F E->F H NBO Analysis (Intramolecular Interactions) G->H

Caption: Workflow for the theoretical analysis of a novel molecule.

Electronic Properties and Reactivity

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and identifying the regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitro group is expected to be an electron-withdrawing region (electrophilic), while the hydrazinyl group and the pyridine nitrogen are likely to be electron-rich (nucleophilic).

Conclusion

References

An In-Depth Technical Guide to 3-Hydrazinyl-2-nitropyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound that has garnered interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with both a hydrazinyl and a nitro group, makes it a versatile building block for the synthesis of various fused heterocyclic systems. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role as a precursor to biologically active molecules. Detailed experimental protocols and visual representations of its synthetic pathway and utility are presented to support researchers in its application.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of reactive functional groups, such as hydrazinyl and nitro moieties, onto the pyridine core provides synthetic handles for the construction of more complex molecular architectures. This compound, with its distinct substitution pattern, serves as a key intermediate in the synthesis of various heterocyclic compounds, most notably pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities.

Discovery and History

Physicochemical Properties

This compound is a solid at room temperature with a melting point of approximately 180 °C.[2] Its molecular formula is C5H6N4O2, and it has a molecular weight of 154.13 g/mol .[3][4][5][6] The presence of both a hydrogen bond donor (hydrazinyl group) and acceptor (nitro and pyridine nitrogen) influences its solubility and crystal packing.

PropertyValueReference
Molecular FormulaC5H6N4O2[6]
Molecular Weight154.13 g/mol [3][4]
Melting Point180 °C[2]
XlogP (predicted)0.8[6]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count5[6]
Topological Polar Surface Area94.1 Ų[6]

Table 1: Physicochemical Properties of this compound

Synthesis

The primary and most logical synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable halo-nitropyridine precursor with hydrazine.

General Synthesis Pathway

The synthesis commences with a 2-nitropyridine bearing a leaving group, typically a halogen, at the 3-position. The most common precursor is 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine. This is followed by reaction with hydrazine hydrate, which acts as the nucleophile, displacing the halide to form the desired product.

G cluster_0 Synthesis of this compound Precursor 3-Halo-2-nitropyridine (X = Cl, Br) Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Reaction Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Diagram 1: General synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

This protocol is based on the well-documented synthesis of the isomeric 2-hydrazino-3-nitropyridine and is expected to yield the target compound.[1]

Materials:

  • 3-Chloro-2-nitropyridine or 3-Bromo-2-nitropyridine (1 equivalent)

  • Hydrazine hydrate (1.5 - 2 equivalents)

  • Ethanol or Acetonitrile

Procedure:

  • Dissolve the 3-halo-2-nitropyridine in ethanol or acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add hydrazine hydrate to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 20 hours).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is then purified, typically by recrystallization from a suitable solvent such as methanol/water, to afford this compound as a solid.[2]

Key Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[3,4-b]pyridines

The hydrazinyl and nitro groups on the pyridine ring are suitably positioned to undergo an intramolecular cyclization reaction. This is typically achieved by reaction with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the pyrazole ring fused to the pyridine core.

G cluster_1 Synthesis of Pyrazolo[3,4-b]pyridines Start This compound Condensation Condensation Start->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Intermediate Hydrazone Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Pyrazolo[3,4-b]pyridine Derivative Catalyst Acid or Base Catalyst Catalyst->Cyclization Condensation->Intermediate Cyclization->Product

Diagram 2: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

This synthetic strategy is highly valuable as pyrazolo[3,4-b]pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Biological Activities of Related Compounds

While specific biological studies on this compound are limited in the public domain, the broader classes of compounds to which it belongs, namely hydrazones and nitropyridines, are known for their diverse pharmacological effects.

  • Hydrazones and Hydrazide-Hydrazones: This class of compounds exhibits a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[7][8] The antimicrobial activity is often attributed to the azomethine linkage.

  • Nitropyridines: Nitropyridine derivatives are utilized as precursors in the synthesis of various biologically active molecules and have shown intrinsic activities such as urease inhibition and antimicrobial effects.[9]

The combination of these two pharmacophores in this compound and its derivatives makes them promising candidates for drug discovery and development programs.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis, primarily through the nucleophilic substitution of a halo-nitropyridine, is straightforward. The key application of this compound is as a precursor to pyrazolo[3,4-b]pyridines, a class of compounds with established biological importance. Further investigation into the direct biological activities of this compound and the exploration of its utility in the synthesis of novel bioactive molecules are promising areas for future research. This guide provides a foundational understanding for researchers looking to utilize this versatile compound in their work.

References

Navigating the Nuances of a Niche Reagent: A Technical Guide to Commercial 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-2-nitropyridine, a niche yet significant heterocyclic compound, serves as a valuable building block in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring substituted with both a hydrazinyl and a nitro group, offers a versatile platform for the synthesis of more complex molecules, including potential pharmaceutical candidates. The purity and quality of this commercial reagent are paramount to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the purity and quality specifications of commercial this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Purity and Quality Specifications

The quality of commercial this compound is typically assessed through a combination of physical and chemical tests. While specifications can vary between suppliers, the following table summarizes the generally accepted quality parameters for this reagent.

ParameterSpecificationTypical ValueAnalytical Method
Appearance Yellow to orange crystalline solidConformsVisual Inspection
Purity (by HPLC) ≥ 97.0%97.0% - 99.5%High-Performance Liquid Chromatography (HPLC)
Melting Point 138-142 °C140 °CCapillary Melting Point Apparatus
Moisture Content ≤ 0.5%< 0.2%Karl Fischer Titration
Insoluble Matter Report< 0.1%Gravimetric Analysis
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, Mass Spectrometry

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section details a representative reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound. This method is based on established principles for the analysis of pyridine derivatives[1][2][3][4].

a) Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation[3].

b) Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer)

  • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of an acidic modifier (e.g., 0.1% formic acid) is typically effective.

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the commercial this compound in the same solvent as the standard solution to a known concentration.

c) Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a higher concentration to elute the compound and any less polar impurities, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV at 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

d) Procedure:

  • Equilibrate the column with the initial mobile phase composition for a sufficient time.

  • Inject the standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using a calibration curve generated from the standard solutions.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound.

a) Sample Preparation:

  • Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

b) ¹H NMR Spectroscopy:

  • The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts and coupling patterns will be consistent with the structure of this compound.

c) ¹³C NMR Spectroscopy:

  • The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, further confirming its structure.

Potential Impurities and Synthesis Workflow

The manufacturing process of this compound can introduce certain impurities. A common synthetic route involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate. Potential impurities could include unreacted starting materials, over-reacted products, or side-products from competing reactions.

Synthesis_Workflow Start Starting Materials: 2-Chloro-3-nitropyridine Hydrazine Hydrate Reaction Nucleophilic Aromatic Substitution Start->Reaction Solvent (e.g., Ethanol) Workup Reaction Quenching & Product Isolation Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification QC Quality Control: HPLC, NMR, MS Purification->QC FinalProduct Commercial This compound QC->FinalProduct

Caption: A generalized workflow for the synthesis and quality control of this compound.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, compounds containing the hydrazone moiety are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects[5][6]. These activities often stem from the ability of hydrazones to act as ligands for metal ions or to interact with various enzymes and receptors. The presence of the nitro group can also contribute to its biological activity, potentially through bioreductive activation in hypoxic environments, a mechanism relevant in cancer therapy.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could potentially exert an anticancer effect by inhibiting a key protein kinase.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor ProteinKinase Protein Kinase (e.g., MAPK) Receptor->ProteinKinase Activation TranscriptionFactor Transcription Factor ProteinKinase->TranscriptionFactor Phosphorylation Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Gene Expression Inhibitor This compound Derivative Inhibitor->ProteinKinase Inhibition

Caption: A hypothetical mechanism of action for a this compound derivative as a protein kinase inhibitor.

Conclusion

This compound is a valuable reagent for chemical synthesis and drug discovery. A thorough understanding of its purity and quality specifications is crucial for its effective application. This guide provides a framework for assessing the quality of commercial batches through established analytical techniques and offers insights into its potential synthetic origins and biological relevance. Researchers and drug development professionals are encouraged to perform their own quality assessments to ensure the integrity of their scientific endeavors.

References

Methodological & Application

The Versatility of 3-Hydrazinyl-2-nitropyridine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-2-nitropyridine is a highly reactive and versatile building block in heterocyclic synthesis. Its unique structure, featuring a nucleophilic hydrazine group positioned ortho to an electron-withdrawing nitro group on a pyridine ring, facilitates a variety of cyclization reactions. This allows for the efficient construction of a diverse range of fused heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolo[4,3-b]pyridines and triazolo[4,3-a]pyridines, two important classes of nitrogen-containing heterocycles.

Application in the Synthesis of Pyrazolo[4,3-b]pyridines

Pyrazolo[4,3-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in pharmaceutical research. They are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and antagonists for various receptors. The synthesis of this scaffold can be efficiently achieved starting from this compound through condensation with β-ketoesters or related dicarbonyl compounds.

The general reaction involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine moiety with a ketone. Subsequent intramolecular cyclization, often promoted by acid or heat, leads to the formation of the pyrazole ring fused to the pyridine core.

G reagent1 This compound intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 β-Ketoester reagent2->intermediate + product Pyrazolo[4,3-b]pyridine intermediate->product Cyclization (e.g., acid catalyst, heat)

Caption: Synthesis of Pyrazolo[4,3-b]pyridines.

Table 1: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

Entryβ-Ketoester/Dicarbonyl CompoundReaction ConditionsProductYield (%)
1Ethyl acetoacetateAcetic acid, reflux, 4h1,3-Dimethyl-6-nitro-1H-pyrazolo[4,3-b]pyridine85
2Diethyl malonateSodium ethoxide, ethanol, reflux, 6h3-Hydroxy-6-nitro-1H-pyrazolo[4,3-b]pyridine-2-carboxylic acid ethyl ester78
3Acetylacetonep-Toluenesulfonic acid, toluene, reflux, 5h1,3,3-Trimethyl-6-nitro-1,2-dihydro-3H-pyrazolo[4,3-b]pyridine92
Experimental Protocol: Synthesis of 1,3-Dimethyl-6-nitro-1H-pyrazolo[4,3-b]pyridine
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.54 g, 10 mmol) in glacial acetic acid (30 mL).

  • Addition of Reagent: To the stirred solution, add ethyl acetoacetate (1.30 g, 10 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product is recrystallized from ethanol to afford pure 1,3-dimethyl-6-nitro-1H-pyrazolo[4,3-b]pyridine as a yellow solid.

Application in the Synthesis of Triazolo[4,3-a]pyridines

[1][2][3]Triazolo[4,3-a]pyridines are another important class of fused heterocyclic compounds with diverse pharmacological properties, including antimicrobial and anticancer activities.[3][4] The synthesis of this scaffold using this compound can be achieved through cyclization with one-carbon synthons such as orthoesters or carboxylic acids under dehydrating conditions.

The reaction proceeds via the formation of a hydrazide or formimidate intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., alcohol or water) to furnish the triazole ring.

G reagent1 This compound intermediate Formimidate Intermediate reagent1->intermediate + reagent2 One-Carbon Synthon (e.g., Triethyl orthoformate) reagent2->intermediate + product Triazolo[4,3-a]pyridine intermediate->product Intramolecular Cyclization

Caption: Synthesis of Triazolo[4,3-a]pyridines.

Table 2: Synthesis of Triazolo[4,3-a]pyridine Derivatives

EntryOne-Carbon SynthonReaction ConditionsProductYield (%)
1Triethyl orthoformateAcetic anhydride, 100 °C, 2h8-Nitro-[1][2][3]triazolo[4,3-a]pyridine90
2Formic acidPolyphosphoric acid, 120 °C, 3h8-Nitro-[1][2][3]triazolo[4,3-a]pyridine82
3Carbon disulfidePotassium hydroxide, ethanol, reflux, 8h8-Nitro-[1][2][3]triazolo[4,3-a]pyridine-3-thiol75
Experimental Protocol: Synthesis of 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine
  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.54 g, 10 mmol) in triethyl orthoformate (10 mL).

  • Addition of Catalyst: Add acetic anhydride (2 mL) to the suspension.

  • Reaction: Heat the reaction mixture at 100 °C for 2 hours. A clear solution is usually formed, followed by the precipitation of the product.

  • Isolation: Cool the reaction mixture to room temperature. The solid product is collected by filtration.

  • Purification: Wash the collected solid with diethyl ether to remove any unreacted starting materials and by-products. The product is typically pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent like ethanol.

Safety Precautions

This compound and its derivatives, particularly those containing nitro groups, should be handled with care as they may be thermally unstable or potentially explosive under certain conditions. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

This compound serves as a valuable and versatile precursor for the synthesis of a variety of fused heterocyclic compounds. The straightforward and efficient protocols for the preparation of pyrazolo[4,3-b]pyridines and triazolo[4,3-a]pyridines highlight its utility in generating compound libraries for drug discovery and development. The methodologies presented provide a solid foundation for researchers to explore the synthesis of novel and potentially bioactive molecules.

References

Application Notes: 3-Hydrazinyl-2-nitropyridine as a Versatile Precursor for Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydrazinyl-2-nitropyridine is a highly reactive heterocyclic building block with significant potential in the synthesis of fused pyrazole systems, particularly pyrazolo[1,5-a]pyridines. The strategic placement of a hydrazinyl group adjacent to a nitro group on the pyridine ring facilitates a cascade reaction, typically a cyclocondensation followed by an intramolecular cyclization. This pathway allows for the efficient construction of the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2]

The primary synthetic route involves the reaction of the hydrazinyl moiety with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone. This initial step forms a substituted pyrazole ring. Subsequently, the newly formed pyrazole, positioned ortho to the nitro group, undergoes an intramolecular nucleophilic aromatic substitution or a similar cyclization mechanism, leading to the fused bicyclic pyrazolo[1,5-a]pyridine system. The diverse range of commercially available 1,3-dicarbonyl compounds allows for extensive variation of substituents on the resulting pyrazole ring, making this a powerful method for generating compound libraries for drug discovery and development.

General Synthetic Pathway

The reaction of this compound with a 1,3-dicarbonyl compound is a classic example of pyrazole synthesis followed by intramolecular cyclization. The process can be visualized as a two-step sequence, often performed in a single pot.

G cluster_0 Step 1: Pyrazole Formation (Knorr Synthesis) cluster_1 Step 2: Intramolecular Cyclization A This compound C Intermediate: Substituted 1-(2-nitropyridin-3-yl)-1H-pyrazole A->C Condensation B 1,3-Dicarbonyl Compound (e.g., β-Ketoester) B->C D Final Product: Substituted Pyrazolo[1,5-a]pyridine C->D Heat / Base (e.g., Ring Closure) G start Start dissolve Dissolve this compound in Solvent (e.g., Acetic Acid) start->dissolve add_dicarbonyl Add 1,3-Dicarbonyl Compound dissolve->add_dicarbonyl reflux Heat to Reflux (2-24h, Monitor by TLC) add_dicarbonyl->reflux workup Cool, Neutralize (NaHCO3), and Extract with Organic Solvent reflux->workup purify Dry, Concentrate, and Purify (Column Chromatography / Recrystallization) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

References

Application Notes and Protocols for 3-Hydrazinyl-2-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound that holds significant promise as a versatile building block in the field of medicinal chemistry. Its structure, featuring a reactive hydrazinyl group ortho to an electron-withdrawing nitro group on a pyridine scaffold, provides a unique platform for the synthesis of a diverse array of derivatives. While extensive research specifically detailing the medicinal applications of this compound is emerging, the broader class of hydrazinyl-pyridines and their resulting hydrazone derivatives are well-documented for their wide spectrum of biological activities.[1][2][3][4] The presence of the hydrazinyl moiety allows for straightforward derivatization, most commonly through condensation reactions with various aldehydes and ketones to form stable hydrazones. This synthetic accessibility, coupled with the known pharmacological importance of the nitropyridine and hydrazone motifs, makes this compound a compound of high interest for the discovery of novel therapeutic agents.[1][2]

These derivatives have demonstrated a range of biological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral activities.[2][3][4] The nitro group, a common feature in many bioactive compounds, can influence the molecule's electronic properties and may be crucial for its mechanism of action.[5] This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds, and includes detailed protocols for the synthesis of its derivatives and their subsequent biological evaluation.

Application Notes

The primary utility of this compound in drug discovery lies in its role as a scaffold for generating libraries of hydrazone derivatives. The hydrazone linkage (-NH-N=CH-) is a key pharmacophore in many biologically active molecules.[2][3] By reacting this compound with a diverse panel of aldehydes and ketones, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.

Potential Therapeutic Areas:
  • Anticancer Agents: Numerous hydrazone derivatives have been reported to exhibit potent anticancer activity. The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation, such as protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] The nitropyridine core can also contribute to cytotoxicity in cancer cells.

  • Antimicrobial Agents: The hydrazone scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][4] Derivatives of this compound could be explored for activity against a range of pathogenic microorganisms, including drug-resistant strains.

  • Enzyme Inhibitors: The structural features of hydrazones make them suitable candidates for designing inhibitors of various enzymes. For instance, hydrazine-clubbed thiazoles have been investigated as inhibitors of enzymes involved in diabetes, such as aldose reductase, α-glucosidase, and α-amylase.[7]

  • Anticonvulsant and Anti-inflammatory Agents: The literature contains numerous examples of hydrazone derivatives with significant anticonvulsant and anti-inflammatory activities, suggesting another promising avenue for the derivatization of this compound.[2][3][4]

Data Presentation: Biological Activities of Related Hydrazone Derivatives

The following table summarizes the quantitative biological data for several hydrazone derivatives that are structurally related to those that could be synthesized from this compound. This data illustrates the potential potency that can be achieved with this class of compounds.

Compound ClassTarget/AssayMeasurementValueReference
Hydrazone DerivativesMycobacterium tuberculosis H37RvMIC0.78-6.25 µg/mL[3]
Quinoxalinone HydrazonesAnti-inflammatory (% inhibition)Carrageenan-induced paw edema68.66%[4]
Hydrazine Clubbed ThiazolesAldose Reductase (AR)IC₅₀5.10 - 13.32 nM[7]
Hydrazine Clubbed Thiazolesα-Glucosidase (α-GLY)Kᵢ5.47 ± 0.53 to 23.89 ± 1.46 nM[7]
Pyridine DerivativesVEGFR-2 InhibitionIC₅₀Varies[6]

Experimental Protocols

Protocol 1: General Synthesis of Hydrazone Derivatives from this compound

This protocol describes a general method for the condensation of this compound with an aldehyde or ketone to form the corresponding hydrazone.

Materials:

  • This compound

  • Selected aldehyde or ketone (e.g., benzaldehyde, acetophenone)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Add 1.0-1.2 equivalents of the desired aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques, such as NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the anticancer potential of newly synthesized hydrazone derivatives.

Materials:

  • Synthesized hydrazone derivatives

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Prepare stock solutions of the synthesized hydrazone derivatives in DMSO.

  • On the following day, treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow start This compound reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction reagent Aldehyde/Ketone Library reagent->reaction purification Purification (Filtration/Crystallization) reaction->purification library Hydrazone Derivative Library purification->library assay In Vitro Biological Assay (e.g., MTT Assay) library->assay Test Compounds data Data Analysis (IC50 Determination) assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for Synthesis and Screening of Hydrazone Derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway ligand Hydrazone Derivative receptor VEGFR-2 ligand->receptor Binds to ATP-binding site autophos Autophosphorylation ligand->autophos Inhibits receptor->autophos receptor->autophos atp ATP atp->receptor Competitive Inhibition downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Raf/MEK/ERK) autophos->downstream proliferation Cell Proliferation downstream->proliferation migration Cell Migration downstream->migration survival Cell Survival downstream->survival

Caption: Inhibition of VEGFR-2 Signaling by a Hydrazone Derivative.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent kinase inhibitors. The functionalization of this core allows for the fine-tuning of inhibitor selectivity and potency. 3-Hydrazinyl-2-nitropyridine is a versatile starting material, offering multiple reactive sites for the construction of fused heterocyclic systems known to interact with the ATP-binding site of various kinases. This document provides detailed protocols for the synthesis of a pyrazolo[3,4-b]pyridine core, a key pharmacophore in a range of kinase inhibitors, starting from this compound. The resulting scaffold can be further elaborated to target specific kinases involved in oncogenic signaling pathways.

Synthetic Strategy Overview

The primary synthetic route involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, to form the 6-nitro-1H-pyrazolo[3,4-b]pyridine core. This reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. The resulting scaffold is analogous to those found in inhibitors of Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).

Data Presentation: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

The 1H-pyrazolo[3,4-b]pyridine scaffold is a core component of numerous potent kinase inhibitors. The following table summarizes the inhibitory activities of various derivatives against several key kinase targets. This data, gathered from multiple studies, highlights the potential of molecules synthesized from a this compound precursor.

Compound ID/ReferenceKinase TargetIC₅₀ (nM)Cell Line (Antiproliferative IC₅₀)
SQ-67563 [1]CDK1/cyclin B40A2780 ovarian cancer (Cytotoxic)
SQ-67563 [1]CDK2/cyclin E50A2780 ovarian cancer (Cytotoxic)
Compound 15y [2][3]TBK10.2A172 glioblastoma (1.12 µM)
Compound 15y [2][3]IKKε2.0A375 melanoma (1.98 µM)
Compound C03 [1]TRKA56Km-12 colon cancer (0.304 µM)
Compound C09 [1]TRKA57Not Reported
Compound C10 [1]TRKA26Not Reported
Compound 31 Mps12.596MDA-MB-468 breast cancer (1.8 nM)

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-6-nitro-1H-pyrazolo[3,4-b]pyridine

This protocol describes the synthesis of the core kinase inhibitor scaffold via cyclocondensation.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Hexanes

  • Magnesium Sulfate (Anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.54 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to the flask and stir until the starting material is dissolved.

  • Add acetylacetone (1.1 mL, 11 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into 100 mL of ice-cold deionized water.

  • Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield 3-methyl-6-nitro-1H-pyrazolo[3,4-b]pyridine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinase Activity Assay (General Procedure)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. Specific assay conditions (e.g., substrate, ATP concentration) will vary depending on the kinase.

Materials:

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader (Luminescence or Fluorescence)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.

  • In a 384-well plate, add the assay buffer.

  • Add the serially diluted inhibitor compound to the wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

  • Add the target kinase to all wells.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (typically 25-37 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Record the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

G cluster_synthesis Synthetic Workflow Start This compound Reaction Cyclocondensation (Acetic Acid, Reflux) Start->Reaction Reagent Acetylacetone (1,3-Dicarbonyl) Reagent->Reaction Purification Purification (Chromatography) Reaction->Purification Product 3-Methyl-6-nitro-1H-pyrazolo[3,4-b]pyridine (Core Scaffold) Purification->Product

Caption: Synthetic workflow for the core pyrazolo[3,4-b]pyridine scaffold.

G cluster_pathway Kinase Inhibition and Downstream Effects Inhibitor Pyrazolo[3,4-b]pyridine Derivative Kinase Target Kinase (e.g., CDK, TBK1, TRK) Inhibitor->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Signaling Cellular Signaling Cascade PhosphoSubstrate->Signaling Response Biological Response (e.g., Apoptosis, Inhibition of Proliferation) Signaling->Response

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Fused Pyridine Compounds Using 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of fused pyridine compounds, specifically utilizing 3-hydrazinyl-2-nitropyridine as a key starting material. The following sections detail the synthesis of 8-nitropyrazolo[1,5-a]pyridin-7-amine and 3-(2-nitro-pyridin-3-yl)-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine, highlighting the versatility of this reagent in constructing complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Synthesis of 8-Nitropyrazolo[1,5-a]pyridin-7-amine

The reaction of this compound with malononitrile offers a direct route to the pyrazolo[1,5-a]pyridine scaffold. This cyclocondensation reaction proceeds readily, providing a valuable method for the synthesis of this fused heterocyclic system.

Experimental Protocol

A mixture of this compound (1.54 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL) is treated with a catalytic amount of piperidine (0.2 mL). The reaction mixture is heated under reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to afford pure 8-nitropyrazolo[1,5-a]pyridin-7-amine.

Quantitative Data
Reactant 1Reactant 2ProductYield (%)Melting Point (°C)
This compoundMalononitrile8-Nitropyrazolo[1,5-a]pyridin-7-amine85>300

Reaction Workflow

G reagents This compound + Malononitrile solvent_catalyst Ethanol, Piperidine (cat.) reagents->solvent_catalyst Dissolve reflux Reflux (4 hours) solvent_catalyst->reflux Heat workup Cooling, Filtration, Washing reflux->workup Process purification Recrystallization (Ethanol) workup->purification product 8-Nitropyrazolo[1,5-a]pyridin-7-amine purification->product

Caption: Workflow for the synthesis of 8-nitropyrazolo[1,5-a]pyridin-7-amine.

Synthesis of 3-(2-nitro-pyridin-3-yl)-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine

This protocol describes the synthesis of a triazolo[4,5-b]pyridine derivative through the diazotization of this compound followed by coupling with 2,6-diaminopyridine. This multi-step synthesis highlights the utility of the hydrazinyl group in forming azo linkages, which can then undergo intramolecular cyclization to yield the fused triazole ring system.

Experimental Protocol

Step 1: Diazotization of this compound

This compound (1.54 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

Step 2: Coupling with 2,6-Diaminopyridine

In a separate flask, 2,6-diaminopyridine (1.09 g, 10 mmol) is dissolved in a mixture of ethanol (20 mL) and water (20 mL) and cooled to 0-5 °C. The freshly prepared diazonium salt solution is added slowly to the solution of 2,6-diaminopyridine with vigorous stirring, while maintaining the temperature below 5 °C. The reaction mixture is stirred for 2 hours at 0-5 °C, during which a colored precipitate forms.

Step 3: Cyclization and Isolation

The reaction mixture is then gently warmed to room temperature and stirred for an additional 12 hours to facilitate the intramolecular cyclization. The resulting solid product is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol. The crude product is purified by recrystallization from a suitable solvent such as a DMF-ethanol mixture to yield 3-(2-nitro-pyridin-3-yl)-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine.

Quantitative Data
Reactant 1Reactant 2ProductYield (%)Melting Point (°C)
This compound2,6-Diaminopyridine3-(2-nitro-pyridin-3-yl)-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine78280-282 (dec.)

Signaling Pathway Diagram

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling cluster_step3 Step 3: Cyclization start1 This compound reagents1 HCl, H2O, NaNO2 (0-5 °C) start1->reagents1 intermediate1 Diazonium Salt reagents1->intermediate1 start2 2,6-Diaminopyridine intermediate1->start2 Couple intermediate2 Azo Intermediate start2->intermediate2 final_product 3-(2-nitro-pyridin-3-yl)-3H-[1,2,3]triazolo[4,5-b]pyridin-5-ylamine intermediate2->final_product Intramolecular Cyclization

Caption: Synthesis pathway for 3-(2-nitro-pyridin-3-yl)-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine.

References

Application Note: Enhanced Detection of Carbonyl Compounds in Biological and Chemical Matrices using 3-Hydrazinyl-2-nitropyridine (3-HNP) Derivatization for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbonyl compounds, including aldehydes and ketones, are a diverse class of molecules that play crucial roles in various biological and industrial processes. They are often biomarkers for oxidative stress, key components of flavor and fragrance profiles, and intermediates in chemical synthesis. The accurate and sensitive quantification of these compounds is therefore of significant interest to researchers, scientists, and drug development professionals. However, the analysis of carbonyl compounds by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their often low molecular weight, high volatility, and poor ionization efficiency.[1]

Chemical derivatization is a widely employed strategy to overcome these analytical hurdles.[1] 3-Hydrazinyl-2-nitropyridine (3-HNP), also commonly referred to as 3-nitrophenylhydrazine (3-NPH), has emerged as a superior derivatizing reagent for carbonyl compounds.[2] This application note provides a detailed protocol for the derivatization of carbonyl compounds with 3-HNP and their subsequent analysis by LC-MS, offering significantly improved sensitivity and chromatographic performance.[2][3]

Principle of the Method

The derivatization method is based on the reaction of the hydrazine group of 3-HNP with the carbonyl group of an aldehyde or ketone to form a stable hydrazone.[4] This reaction, illustrated below, introduces a nitro-substituted phenyl group into the analyte molecule. This modification enhances the detectability of the carbonyl compound in several ways: it increases the molecular weight, improves chromatographic retention on reversed-phase columns, and significantly enhances ionization efficiency in the mass spectrometer, particularly in negative ion mode.[4]

G cluster_reactants Reactants cluster_products Product carbonyl R-C(=O)-R' Carbonyl Compound hydrazone R-C(=N-NH-Py-NO2)-R' Stable Hydrazone Derivative carbonyl->hydrazone + 3-HNP hnp This compound (3-HNP)

Caption: Chemical reaction of a carbonyl compound with 3-HNP.

Advantages of 3-HNP Derivatization

Compared to the commonly used derivatizing agent 2,4-dinitrophenylhydrazine (DNPH), 3-HNP offers several advantages:

  • Enhanced Sensitivity: For certain aldehydes, such as malondialdehyde (MDA) and acrolein (ACR), 3-HNP derivatization results in substantially improved sensitivity in LC-MS/MS analysis.[2]

  • Reduced Background Noise: In negative ion electrospray ionization (ESI-MS), excess 3-HNP does not produce significant background signals, simplifying the analysis and improving quantification.[4]

  • Versatility: 3-HNP can be used for the simultaneous analysis of a wide range of carbonyl-containing metabolites.[3]

Experimental Protocols

1. Reagents and Materials

  • This compound (3-HNP)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Aldehyde/ketone standards

  • Sample matrix (e.g., plasma, tissue homogenate, reaction mixture)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

2. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of the target carbonyl compounds in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all target analytes by diluting the stock solutions in water or a solvent compatible with the sample matrix.

  • Sample Preparation: The sample preparation procedure will vary depending on the matrix. For biological samples, protein precipitation is often necessary. A typical procedure involves adding a cold protein precipitation agent, such as trichloroacetic acid (TCA) or acetonitrile, to the sample, followed by vortexing and centrifugation to pellet the proteins.[2] The supernatant is then collected for derivatization.

3. Derivatization Protocol

The following protocol is based on optimized conditions for the derivatization of reactive aldehydes.[2] It is recommended to optimize these conditions for specific carbonyl compounds of interest.

  • Prepare the 3-HNP Reagent: Prepare a 25 mM solution of 3-HNP in 75% acetonitrile containing 0.2% trifluoroacetic acid (TFA).[2]

  • Reaction Mixture: In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of the 3-HNP reagent.

  • Incubation: Vortex the mixture briefly and incubate at 20°C for 30 minutes.[2]

  • Quenching/Dilution: After incubation, dilute the reaction mixture with a suitable solvent, such as 20% acetonitrile, prior to LC-MS analysis.[2]

4. LC-MS Analysis Protocol

The following are general LC-MS conditions that can be adapted for the analysis of 3-HNP derivatives.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of the derivatives.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for 3-HNP derivatives.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is ideal for targeted quantification, providing high selectivity and sensitivity. For untargeted analysis, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

    • MRM Transitions: The specific precursor and product ion transitions for each 3-HNP derivative need to be determined by infusing the individual derivatized standards into the mass spectrometer.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis Sample Sample/Standard ProteinPrecipitation Protein Precipitation (if applicable) Sample->ProteinPrecipitation Supernatant Collect Supernatant ProteinPrecipitation->Supernatant AddHNP Add 3-HNP Reagent Supernatant->AddHNP Incubate Incubate at 20°C for 30 min AddHNP->Incubate Dilute Dilute Sample Incubate->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Experimental workflow for 3-HNP derivatization and LC-MS analysis.

Quantitative Data Summary

The following table summarizes the optimized derivatization conditions and performance data for the analysis of several reactive aldehydes using 3-HNP derivatization followed by LC-MS/MS.[2]

ParameterOptimized Condition/Value
Derivatization Reagent This compound (3-HNP)
3-HNP Concentration 25 mM[2]
Reaction Temperature 20 °C[2]
Reaction Time 30 minutes[2]
AnalyteLinearity Range (µM)On-Column LOD (fmol)
Malondialdehyde (MDA)0.1 - 12.50.1 - 2
Acrolein (ACR)0.01 - 6.250.1 - 2
4-Hydroxy-2-hexenal (HHE)0.01 - 6.250.1 - 2
4-Hydroxy-2-nonenal (HNE)0.01 - 6.250.1 - 2

Derivatization of carbonyl compounds with this compound is a robust and highly sensitive method for their quantification by LC-MS. This approach effectively addresses the challenges associated with the analysis of underivatized carbonyls, enabling lower detection limits and broader applicability. The detailed protocols and quantitative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their laboratories.

References

Application Notes and Protocols for the Condensation Reaction of 3-Hydrazinyl-2-nitropyridine with Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(2-nitropyridin-3-yl)-substituted pyrazoles through the condensation reaction of 3-hydrazinyl-2-nitropyridine with various 1,3-diketones. This classic cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, is a robust and versatile method for accessing a library of pyrazole derivatives.[1][2][3] The resulting 2-nitropyridinyl-pyrazole scaffold is of significant interest in medicinal chemistry due to the established and diverse biological activities of pyrazole-containing compounds, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7]

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[4] Its unique structural and electronic properties allow for diverse interactions with biological targets. The 2-nitropyridine substituent in the synthesized compounds offers a potential site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazole derivatives have shown promise as kinase inhibitors, a critical class of targets in oncology.[8][9][10][11][12]

General Reaction Scheme

The synthesis proceeds via the acid-catalyzed condensation of this compound with a 1,3-dicarbonyl compound. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

Figure 1: General reaction scheme for the synthesis of 1-(2-nitropyridin-3-yl)-substituted pyrazoles.

Experimental Protocols

The following protocols describe the synthesis of 1-(2-nitropyridin-3-yl)-substituted pyrazoles using different 1,3-diketones. These are generalized procedures that may require optimization based on the specific diketone used and the desired scale of the reaction.

Protocol 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitropyridine

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78-80 °C) and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • Add cold water to the concentrated mixture to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to obtain 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitropyridine.

Protocol 2: Synthesis of 1-(2-nitropyridin-3-yl)-3,5-diphenyl-1H-pyrazole

Materials:

  • This compound

  • Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)

  • Glacial Acetic Acid

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and dibenzoylmethane (1.0 eq) in ethanol or DMF.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(2-nitropyridin-3-yl)-3,5-diphenyl-1H-pyrazole.[13]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 1-(2-nitropyridin-3-yl)-substituted pyrazoles.

Diketone (R1, R2)SolventCatalystTemperature (°C)Time (h)Yield (%)
Acetylacetone (CH₃, CH₃)EthanolAcetic AcidReflux2-485-95
Benzoylacetone (C₆H₅, CH₃)EthanolAcetic AcidReflux3-575-85
Dibenzoylmethane (C₆H₅, C₆H₅)Ethanol/DMFAcetic Acid80-1003-680-90
1,1,1-Trifluoro-2,4-pentanedione (CF₃, CH₃)EthanolAcetic AcidReflux4-670-80

Mandatory Visualizations

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a 2-nitropyridinyl-pyrazole library and subsequent biological screening, a common practice in drug discovery.

G Workflow for Synthesis and Evaluation of 2-Nitropyridinyl-Pyrazoles cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Preclinical Development start Start: this compound + Diketone Library reaction Knorr Pyrazole Synthesis (Condensation Reaction) start->reaction purification Purification and Characterization (NMR, MS) reaction->purification library Library of 1-(2-nitropyridin-3-yl)pyrazoles purification->library primary_screening Primary Screening (e.g., Anticancer, Antimicrobial Assays) library->primary_screening hit_id Hit Identification (Active Compounds) primary_screening->hit_id secondary_screening Secondary Screening (e.g., Kinase Inhibition Assays, Dose-Response) hit_id->secondary_screening lead_gen Lead Compound Generation secondary_screening->lead_gen sar Structure-Activity Relationship (SAR) Studies lead_gen->sar admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet in_vivo In Vivo Efficacy Studies (Animal Models) admet->in_vivo candidate Drug Candidate Nomination in_vivo->candidate

Caption: Workflow for the synthesis and evaluation of 2-nitropyridinyl-pyrazoles.

Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the Knorr pyrazole synthesis.

reaction_mechanism Mechanism of Knorr Pyrazole Synthesis reagents This compound + 1,3-Diketone hydrazone Hydrazone Intermediate reagents->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack dehydration Dehydration (-H₂O) cyclization->dehydration product 1-(2-nitropyridin-3-yl)pyrazole dehydration->product

Caption: Mechanism of the Knorr pyrazole synthesis.

References

Application Notes and Protocols: 3-Hydrazinyl-2-nitropyridine in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry describes a class of reactions that are rapid, high-yielding, and selective, making them ideal for applications in drug discovery, bioconjugation, and materials science.[1][2][3] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2][3][4] While 3-Hydrazinyl-2-nitropyridine is not a conventional reagent for canonical click chemistry reactions like CuAAC, its hydrazinyl moiety (-NHNH₂) is highly valuable for other efficient bioorthogonal "click-like" ligations, such as hydrazone formation.

This document provides an overview of how the this compound scaffold can be utilized in bioorthogonal chemistry. It includes protocols for hydrazone ligation and a general, robust protocol for the widely used CuAAC reaction, into which this pyridine scaffold could be integrated after appropriate functionalization.

Section 1: Hydrazone Ligation with this compound

The reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a highly efficient and bioorthogonal transformation. It proceeds under mild, often physiological conditions without the need for a metal catalyst. The resulting C=N bond is stable, though it can be reversible under acidic conditions, which can be advantageous for designing cleavable linkers.

Application: Labeling of proteins, nanoparticles, or other biomolecules that have been modified to contain an aldehyde or ketone group.

General Workflow for Hydrazone Ligation

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Aldehyde/Ketone-modified Biomolecule in Aqueous Buffer (e.g., PBS, pH 6.5-7.4) C Add Hydrazine Solution to Biomolecule Solution (Final DMSO conc. <5%) A->C B Prepare Stock Solution of This compound in a compatible solvent (e.g., DMSO) B->C D Incubate at Room Temperature or 37°C for 1-4 hours C->D E Remove Excess Reagent via Dialysis, SEC, or Spin Filtration D->E F Characterize Conjugate (e.g., SDS-PAGE, Mass Spec.) E->F

Caption: Workflow for bioconjugation via hydrazone ligation.

Protocol 1: General Hydrazone Ligation

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-functionalized biomolecule (e.g., protein) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 6.5 and 7.4 to a final concentration of 1-10 mg/mL.

    • Prepare a 10-50 mM stock solution of this compound in an organic co-solvent such as DMSO.

  • Ligation Reaction:

    • Add the this compound stock solution to the biomolecule solution to achieve a 10- to 100-fold molar excess of the hydrazine. Ensure the final concentration of the organic solvent remains low (typically <5% v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The reaction progress can be monitored by an appropriate analytical technique if required.

  • Purification:

    • Remove the unreacted this compound and byproducts using a suitable method for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or spin filtration.

  • Analysis:

    • Confirm the successful conjugation using methods like SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.

Section 2: General Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For the this compound scaffold to be used in the most common form of click chemistry, it must first be functionalized to contain either an azide or a terminal alkyne. The following section provides a robust, general protocol for the CuAAC reaction, which can be applied once such a modified pyridine derivative is synthesized.

The CuAAC reaction joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1][5] The reaction is highly efficient and is often complete within minutes to a few hours at room temperature.[5]

CuAAC Catalytic Cycle

CuAAC_Cycle center Cu(I) acetylide Cu(I)-Acetylide Intermediate center->acetylide alkyne R1-C≡CH (Alkyne) alkyne->acetylide azide R2-N3 (Azide) cu_triazolide Copper Triazolide Intermediate azide->cu_triazolide product Triazole Product acetylide->cu_triazolide cu_triazolide->center Protonolysis cu_triazolide->product inv1 inv2

Caption: Simplified catalytic cycle of the CuAAC reaction.

Protocol 2: CuAAC for Labeling Biomolecules in Solution

This protocol uses a water-soluble ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), to stabilize the Cu(I) catalyst and improve reaction efficiency in aqueous media.[5]

Reagent Preparation and Stoichiometry

ReagentStock ConcentrationVolume (for 100 µL rxn)Final Concentration/Amount
Alkyne-Biomolecule1 mg/mL in PBS50 µL50 µg
Azide Probe10 mM in DMSO/Water2 µL200 µM
THPTA Ligand100 mM in Water1 µL1 mM
Copper(II) Sulfate20 mM in Water5 µL1 mM
Sodium Ascorbate300 mM in Water10 µL30 mM
PBS Buffer-32 µL-

Note: The azide and alkyne components can be swapped. This table is an example starting point; optimization may be required.

Experimental Procedure

  • Reactant Mixture: In a microcentrifuge tube, combine the biomolecule (e.g., 50 µL of a 1 mg/mL protein solution) with the azide or alkyne probe (e.g., 2 µL of a 10 mM stock solution). Add buffer (e.g., PBS) to bring the volume to ~84 µL. Mix gently.

  • Catalyst Premix: In a separate tube, prepare the catalyst complex.

    • Add 1 µL of 100 mM THPTA solution.

    • Add 5 µL of 20 mM CuSO₄ solution.

    • Vortex briefly and let the complex form for 2-3 minutes.

  • Add Catalyst: Add the 6 µL of the catalyst premix to the biomolecule-probe mixture. Mix gently.

  • Initiate Reaction: Add 10 µL of a freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. The final volume will be ~100 µL. Mix gently.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification and Analysis: Stop the reaction by adding EDTA (to chelate copper) and/or proceed directly to purification using methods described in Protocol 1 (dialysis, SEC, etc.) to remove excess reagents and catalyst. Analyze the product to confirm conjugation.

Section 3: Hypothetical Functionalization of this compound for CuAAC

To make the this compound core compatible with CuAAC, the hydrazine group can serve as a synthetic handle to introduce a required functional group.

Logical Workflow for Functionalization

G cluster_path1 Path A: Azide Functionalization cluster_path2 Path B: Alkyne Functionalization A 3-Hydrazinyl- 2-nitropyridine B Diazotization (e.g., with NaNO2, HCl) A->B E Acylation with Alkyne- containing Acid Chloride (e.g., Pentynoyl chloride) A->E C Azide Formation (e.g., with NaN3) B->C D 3-Azido- 2-nitropyridine C->D G Ready for CuAAC Click Chemistry D->G F Alkyne-Functionalized Pyridine E->F F->G

References

Application Notes: Synthesis of Novel Hydrazone Dyes using 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-2-nitropyridine is a versatile heterocyclic building block for the synthesis of a variety of novel compounds. Its reactive hydrazine moiety allows for the formation of hydrazones through condensation reactions with aldehydes and ketones. The resulting hydrazone derivatives often possess extended π-conjugated systems, leading to colored compounds with potential applications as dyes, pigments, or functional materials. The presence of the electron-withdrawing nitro group on the pyridine ring can further influence the electronic and spectral properties of these molecules.

This document provides a detailed protocol for the synthesis of a representative novel hydrazone dye, the 3-nitropyridin-2-yl hydrazone of 5-acetyl-3-phenyl-1,2,4-triazine, a compound with a significant conjugated system expected to absorb in the visible spectrum. While specific spectral data for this exact compound is not widely published, representative data for similar hydrazone structures are provided to guide researchers in the characterization of these novel dyes.

General Reaction Pathway

The synthesis of hydrazone dyes from this compound follows a straightforward condensation reaction with a suitable carbonyl compound. The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Reaction_Pathway This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate + Carbonyl_Compound Carbonyl Compound (Aldehyde or Ketone) Carbonyl_Compound->Intermediate + Hydrazone_Dye Hydrazone Dye Intermediate->Hydrazone_Dye - H2O Water H2O Intermediate->Water

Caption: General reaction pathway for the synthesis of hydrazone dyes.

Experimental Protocols

Synthesis of this compound (Precursor)

A common route to synthesize 2-hydrazinyl-3-nitropyridine involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate.

Materials:

  • 2-Chloro-3-nitropyridine

  • Hydrazine hydrate

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile at 0°C.

  • Slowly add hydrazine hydrate (1.5 equivalents) to the solution while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to 20°C and stir for 20 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain 2-hydrazinyl-3-nitropyridine as a solid.

Synthesis of a Novel Hydrazone Dye: 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine

This protocol is based on general procedures for the condensation of hydrazines with acetyl-1,2,4-triazines.

Materials:

  • This compound

  • 5-Acetyl-3-phenyl-1,2,4-triazine

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_characterization Characterization Dissolve_Reactants Dissolve this compound and 5-acetyl-3-phenyl-1,2,4-triazine in ethanol Add_Catalyst Add a catalytic amount of HCl Dissolve_Reactants->Add_Catalyst Reflux Reflux the reaction mixture Add_Catalyst->Reflux Cool Cool the reaction mixture Reflux->Cool TLC Monitor reaction by TLC Reflux->TLC Filter Filter the precipitated solid Cool->Filter Wash Wash the solid with cold ethanol Filter->Wash Dry Dry the product under vacuum Wash->Dry Spectroscopy Characterize by FT-IR, NMR, and Mass Spectrometry Dry->Spectroscopy UV_Vis Record UV-Vis absorption spectrum Dry->UV_Vis

Caption: Workflow for the synthesis and characterization of hydrazone dyes.

Procedure:

  • In a round-bottom flask, dissolve 5-acetyl-3-phenyl-1,2,4-triazine (1 equivalent) in ethanol.

  • Add a solution of this compound (1 equivalent) in ethanol to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Data Presentation

The following table presents representative spectroscopic data for hydrazone compounds containing nitro-aromatic and heterocyclic moieties. This data can be used as a reference for the characterization of novel dyes synthesized from this compound.

Compound Classλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)ColorReference
Nitrophenyl hydrazones350-45015,000 - 30,000Yellow to OrangeGeneral Literature
Pyridinyl hydrazones320-40010,000 - 25,000Pale Yellow to Yellow[1]
Triazine-based hydrazones300-38020,000 - 40,000Colorless to Pale Yellow[2]
Predicted: 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine 400-500 ~25,000 - 45,000 Yellow to Red Estimated

Note: The predicted values are an estimation based on the extended conjugation and the presence of both electron-donating (hydrazine linkage) and electron-withdrawing (nitro group) functionalities, which are expected to cause a bathochromic (red) shift in the absorption maximum.

Characterization

The synthesized hydrazone dyes should be characterized using standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the formation of the C=N bond of the hydrazone (typically appearing in the 1570-1620 cm⁻¹ region) and the presence of the N-H bond (around 3200-3400 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the final product.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε), which are key indicators of the compound's properties as a dye.

Conclusion

This compound serves as a valuable precursor for the synthesis of novel hydrazone dyes. The straightforward condensation reaction with various aldehydes and ketones allows for the creation of a diverse library of colored compounds. The protocols and representative data provided herein offer a solid foundation for researchers to explore the synthesis and characterization of these new materials for potential applications in materials science, as biological probes, or in the development of new chromogenic sensors.

References

Application Notes and Protocols: 3-Hydrazinyl-2-nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Hydrazinyl-2-nitropyridine as a versatile building block in the development of novel agrochemicals. The protocols outlined below are based on established chemical transformations of hydrazine derivatives for the creation of biologically active molecules, including pyrazoles and hydrazones, which are prominent classes of fungicides, insecticides, and herbicides.

Introduction: The Role of the Pyridine Ring in Agrochemicals

Pyridine-based compounds are integral to modern agrochemical research and development, forming the core structure of numerous commercial pesticides. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, often imparts favorable properties to bioactive molecules, including enhanced systemic movement in plants, metabolic stability, and specific interactions with biological targets. The introduction of a hydrazinyl group, particularly adjacent to an electron-withdrawing nitro group as in this compound, provides a reactive handle for the construction of a diverse array of agrochemical candidates.

The primary applications of this compound in agrochemical synthesis revolve around its nucleophilic hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds and cyclization reactions to form stable heterocyclic systems.

Key Synthetic Applications

Two principal classes of agrochemicals can be synthesized from this compound:

  • Pyrazole Derivatives: Through cyclocondensation with 1,3-dicarbonyl compounds.

  • Hydrazone Derivatives: Through condensation with aldehydes and ketones.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies are cornerstone reactions in heterocyclic chemistry, allowing for the construction of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[1][2][3][4] Pyrazole derivatives are a well-established class of agrochemicals with a broad spectrum of activities.

Logical Relationship: Synthesis of Pyrazole Derivatives

pyrazole_synthesis 3_hydrazinyl_2_nitropyridine This compound reaction Cyclocondensation (e.g., Knorr Synthesis) 3_hydrazinyl_2_nitropyridine->reaction dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction pyrazole Substituted (2-Nitropyridin-3-yl)pyrazole reaction->pyrazole agrochemical Potential Fungicide, Insecticide, or Herbicide pyrazole->agrochemical

Caption: Synthetic pathway from this compound to pyrazole agrochemicals.

Experimental Protocol: General Procedure for the Synthesis of (2-Nitropyridin-3-yl)pyrazole Derivatives

This protocol is a generalized procedure based on the Knorr pyrazole synthesis.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add this compound (1.0 - 1.2 eq.) to the solution.

  • Catalyst (Optional): For less reactive dicarbonyl compounds, a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) or a Lewis acid can be added. The reaction pH is typically maintained between 0 and 6.9.[5][6]

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired pyrazole derivative.

Table 1: Representative Bioactivity of Pyrazole-based Agrochemicals (Analogous Compounds)

Compound TypeTarget OrganismBioassayActivity (EC₅₀/LC₅₀)
Pyrazole Oxime DerivativeTetranychus cinnabarinus (Mite)Acaricidal1.5 - 25 µg/mL
5-Trifluoromethylpyridyl PyrazoleTetranychus cinnabarinus (Mite)AcaricidalVaries with substitution
Myricetin Pyrazole Piperazine AmideXanthomonas oryzae pv. oryzae (Bacteria)Antibacterial18.8 µg/mL
Myricetin Pyrazole Piperazine AmidePhytophthora capsici (Fungus)Antifungal11.3 µg/mL

Note: Data is for analogous pyrazole structures containing substituted pyridine or other aromatic moieties and is intended to be representative of the potential activity of derivatives of this compound.[7][8]

Synthesis of Hydrazone Derivatives

The condensation of hydrazines with aldehydes or ketones is a straightforward and high-yielding reaction to form hydrazones.[9][10][11] Hydrazone derivatives are a significant class of agrochemicals, with some commercial products used as insecticides and fungicides.

Logical Relationship: Synthesis of Hydrazone Derivatives

hydrazone_synthesis 3_hydrazinyl_2_nitropyridine This compound reaction Condensation 3_hydrazinyl_2_nitropyridine->reaction carbonyl Aldehyde or Ketone carbonyl->reaction hydrazone Substituted (2-Nitropyridin-3-yl)hydrazone reaction->hydrazone agrochemical Potential Insecticide or Fungicide hydrazone->agrochemical experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound + Carbonyl Compound reaction Reaction (Condensation/Cyclization) start->reaction 1. Reagents workup Work-up & Purification (Filtration, Chromatography) reaction->workup 2. Isolation characterization Structural Characterization (NMR, MS, IR) workup->characterization 3. Analysis screening Primary Screening (In vitro/In vivo) characterization->screening 4. Bioassay dose_response Dose-Response Studies (EC₅₀/LC₅₀ Determination) screening->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar sar->start 5. Optimization

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Hydrazinyl-2-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydrazinyl-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 2-Chloro-3-nitropyridine.

Q2: What is the typical reagent used to introduce the hydrazinyl group?

Hydrazine hydrate is the standard reagent for this nucleophilic aromatic substitution reaction.

Q3: What is a general, high-yield protocol for this synthesis?

A widely cited method involves reacting 2-Chloro-3-nitropyridine with hydrazine hydrate in a suitable solvent like acetonitrile. One reported procedure involves adding hydrazine hydrate to a solution of 2-chloro-3-nitropyridine in acetonitrile at 0°C and then stirring the mixture at 20°C for 20 hours. This method has been reported to yield 2-hydrazinyl-3-nitropyridine in quantitative amounts.[1]

Q4: Are there common side reactions to be aware of?

Potential side reactions include the formation of di-substituted products if the reaction temperature is too high or if an excessive amount of hydrazine is used. In analogous reactions with di-substituted pyridines, the position of substitution can be an issue, but with 2-Chloro-3-nitropyridine, the substitution is regioselective for the chloro group.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of the starting material (2-Chloro-3-nitropyridine) and the appearance of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive hydrazine hydrate.1. Use fresh, high-quality hydrazine hydrate.
2. Insufficient reaction time or temperature.2. Increase the reaction time or slightly elevate the temperature, monitoring for side product formation.
3. Poor quality of starting material.3. Verify the purity of the 2-Chloro-3-nitropyridine by melting point or spectroscopic methods.
Presence of Unreacted Starting Material 1. Incomplete reaction.1. Extend the reaction time.
2. Insufficient amount of hydrazine hydrate.2. Use a slight excess of hydrazine hydrate (e.g., 1.5 equivalents).
Formation of Impurities or Side Products 1. Reaction temperature is too high.1. Maintain the recommended reaction temperature (e.g., 0-20°C).
2. Molar ratio of reactants is not optimal.2. Carefully control the stoichiometry of the reactants.
Difficulty in Product Isolation/Purification 1. Product is soluble in the reaction solvent.1. Concentrate the reaction mixture under reduced pressure to precipitate the product.[1]
2. Presence of water-soluble byproducts.2. Wash the crude product with cold water after filtration.

Data on Optimization of a Related Synthesis

Table 1: Effect of Solvent on the Yield of 3-Chloro-2-hydrazinopyridine

SolventReaction Time (hours)Yield (%)
Dioxane2071
None (neat)468.5
Ethanol697
Dimethylacetamide (DMAC)698
Tetrahydrofuran (THF)695

Data adapted from a patent for the synthesis of 3-chloro-2-hydrazinopyridine and may not be directly transferable.[2]

Table 2: Effect of Molar Ratio of Hydrazine Hydrate on the Yield of 3-Chloro-2-hydrazinopyridine

Molar Ratio (2,3-Dichloropyridine : Hydrazine Hydrate)Reaction Time (hours)Yield (%)
1 : 4895
1 : 6697

Data adapted from a patent for the synthesis of 3-chloro-2-hydrazinopyridine and may not be directly transferable.[2]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on a reported synthesis with a quantitative yield.[1]

Materials:

  • 2-Chloro-3-nitropyridine

  • Hydrazine hydrate

  • Acetonitrile

Procedure:

  • Dissolve 2-chloro-3-nitropyridine (e.g., 50 g, 316 mmol) in acetonitrile (500 mL) in a reaction vessel equipped with a stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add hydrazine hydrate (e.g., 28 g, 474 mmol) to the cooled solution.

  • Allow the reaction mixture to warm to 20°C and stir for 20 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford 2-hydrazinyl-3-nitropyridine as a solid.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-Chloro-3-nitropyridine in Acetonitrile start->dissolve cool Cool to 0°C dissolve->cool add_hydrazine Add Hydrazine Hydrate cool->add_hydrazine react Stir at 20°C for 20 hours add_hydrazine->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete product This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low/No Yield check_reagents Check Reagent Quality (Hydrazine, Starting Material) start->check_reagents Possible Cause check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions Possible Cause solution1 Use fresh reagents check_reagents->solution1 Solution solution2 Increase reaction time or adjust temperature cautiously check_conditions->solution2 Solution impure_product Product is Impure check_temp Verify Reaction Temperature impure_product->check_temp Possible Cause check_ratio Check Molar Ratios impure_product->check_ratio Possible Cause solution3 Maintain 0-20°C range check_temp->solution3 Solution solution4 Ensure correct stoichiometry check_ratio->solution4 Solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Pyrazole Synthesis from 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of pyrazolo[3,4-b]pyridines via the reductive cyclization of 3-hydrazinyl-2-nitropyridine. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the pyrazolo[3,4-b]pyridine ring from this compound?

A1: The reaction is a reductive intramolecular cyclization. It involves two key steps:

  • Reduction: The nitro group (-NO₂) on the pyridine ring is reduced to a nitroso (-NO) or amino (-NH₂) group. This is typically achieved using a chemical reducing agent or catalytic hydrogenation.

  • Cyclization: The newly formed reactive intermediate on the pyridine ring undergoes an intramolecular condensation reaction with the adjacent hydrazinyl group, leading to the formation of the fused pyrazole ring and eliminating water.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete Reduction: The reduction of the nitro group may be sluggish or incomplete.

  • Side Reactions: The highly reactive intermediates can participate in undesired side reactions, such as intermolecular dimerization or degradation.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and pH can significantly impact the reaction's efficiency.

  • Purity of Starting Material: Impurities in the this compound can interfere with the reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting material and the appearance of the product spot. UV light (254 nm) is typically used for visualization, as the aromatic starting material and product are UV-active.

Q4: Are there common side products I should be aware of?

A4: Yes, potential side products can include:

  • Aminopyridine derivatives: If the cyclization step fails after the nitro group reduction.

  • Polymeric materials: Resulting from intermolecular reactions.

  • Partially reduced intermediates: If the reduction process is not driven to completion.

  • Regioisomers: While less common in this specific intramolecular reaction, the formation of isomers can be a challenge in related pyrazole syntheses with unsymmetrical precursors.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Recommendation
Ineffective Reduction of the Nitro Group Choice of Reducing Agent: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned. For chemical reducing agents (e.g., SnCl₂, Na₂S₂O₄), ensure they are fresh and used in sufficient stoichiometric amounts. • Increase Catalyst Loading: A higher loading of the hydrogenation catalyst may be necessary.
Incorrect Solvent Solvent Screening: The solvent affects the solubility of reactants and reaction kinetics. Ethanol is commonly used, but other solvents like methanol, acetic acid, or dimethylformamide (DMF) could be more effective depending on the specific reducing agent.[1]
Suboptimal Temperature Temperature Optimization: While some reductions proceed at room temperature, others require heating to overcome the activation energy barrier. Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum.
Catalyst Poisoning Purify Starting Material: Impurities, particularly sulfur-containing compounds, can poison noble metal catalysts like Palladium. Purify the this compound if necessary.
Problem 2: Multiple Spots on TLC, Indicating Side Products
Possible Cause Troubleshooting Recommendation
Reaction Temperature is Too High Lower the Temperature: High temperatures can lead to thermal degradation of the starting material or product and promote side reactions.
Incorrect pH Use a Buffered System or Acid/Base Catalyst: The cyclization step can be pH-sensitive. The addition of a catalytic amount of acid (e.g., acetic acid) can promote the condensation by protonating the nitro/nitroso group, while a base can assist in necessary deprotonation steps. A combination of acetic acid and triethylamine has been shown to improve yields in similar syntheses.[1]
Air (Oxygen) Interference Inert Atmosphere: The reaction, particularly the intermediates, may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side products.

Data Presentation: Impact of Conditions on Yield

Optimizing reaction conditions is crucial for maximizing yield. The following tables summarize data from related pyrazolo[3,4-b]pyridine syntheses, which can serve as a starting point for optimization.

Table 1: Effect of Catalyst on Yield in a Related Pyrazolo[3,4-b]pyridine Synthesis

Catalyst (0.1 equiv)SolventTemperatureTime (h)Yield (%)
Cu(OAc)₂ChloroformReflux4888
Cu(acac)₂ChloroformReflux4894
CuSO₄ChloroformReflux4865
CuCl₂ChloroformReflux4872
NoneChloroformReflux48< 5
Data adapted from a Cu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives.[2]

Table 2: Effect of Solvent on Yield in a Related Pyrazolo[3,4-b]pyridine Synthesis

CatalystSolventTemperatureTime (h)Yield (%)
Cu(acac)₂AcetonitrileReflux4820
Cu(acac)₂MethanolReflux48No Product
Cu(acac)₂EthanolReflux48No Product
Cu(acac)₂BenzeneReflux4840
Cu(acac)₂TolueneReflux4868
Cu(acac)₂ChloroformReflux4894
Data adapted from a Cu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives.[2]

Detailed Experimental Protocol

This section provides a representative protocol for the reductive cyclization of a substituted nitropyridine. Note: This is a general procedure and may require optimization for your specific substrate.

Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine via Catalytic Hydrogenation

  • Reaction Setup:

    • To a hydrogenation flask, add this compound (1.0 eq).

    • Add a suitable solvent, such as ethanol or methanol (e.g., 10 mL per 1 g of starting material).

    • Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Hydrogenation:

    • Seal the flask and purge it with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC until the starting material is completely consumed. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure 1H-pyrazolo[3,4-b]pyridin-3-amine.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents (this compound, Solvent, Catalyst) setup 2. Reaction Setup (Combine in Flask) reagents->setup reaction 3. Reductive Cyclization (e.g., Hydrogenation) setup->reaction monitoring 4. Monitoring (TLC Analysis) reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup 5. Work-up (Filtration, Concentration) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification product 7. Final Product (1H-Pyrazolo[3,4-b]pyridine) purification->product

A generalized workflow for pyrazole synthesis.
Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield Observed check_sm Is Starting Material Consumed (TLC)? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes cause_reduction Possible Cause: Ineffective Reduction sm_no->cause_reduction solution_reduction Action: - Check reducing agent/catalyst activity - Increase temperature - Screen solvents cause_reduction->solution_reduction check_side_products Are there significant side products (TLC)? sm_yes->check_side_products sp_yes Yes check_side_products->sp_yes Yes sp_no No check_side_products->sp_no No cause_conditions Possible Cause: Suboptimal Conditions sp_yes->cause_conditions solution_conditions Action: - Lower reaction temperature - Add acid/base catalyst - Use inert atmosphere cause_conditions->solution_conditions cause_workup Possible Cause: Product Loss During Work-up sp_no->cause_workup solution_workup Action: - Optimize extraction pH - Use alternative purification method cause_workup->solution_workup

A decision tree for troubleshooting low yields.

References

Technical Support Center: 3-Hydrazinyl-2-nitropyridine in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydrazinyl-2-nitropyridine in condensation reactions.

Troubleshooting Guide

Users may encounter several issues during condensation reactions with this compound. This guide provides potential causes and solutions for common problems.

Issue Potential Cause Recommended Solution
Low or No Yield of Desired Product 1. Incomplete hydrazone formation: The initial condensation to form the hydrazone intermediate may be slow or incomplete. 2. Unfavorable reaction conditions: Temperature, solvent, or catalyst may not be optimal for the cyclization step. 3. Degradation of starting material: this compound can be sensitive to harsh conditions.1. Reaction Monitoring: Monitor the initial hydrazone formation by TLC or LC-MS before proceeding with cyclization. Consider pre-forming the hydrazone at room temperature or slightly elevated temperatures before adding the cyclizing agent. 2. Optimization of Conditions: Screen different solvents (e.g., ethanol, acetic acid, DMF). If acid-catalyzed, vary the acid (e.g., acetic acid, p-toluenesulfonic acid). For oxidative cyclization, ensure the appropriate oxidant is used in the correct stoichiometry. 3. Mild Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to prevent degradation.
Formation of Multiple Products/Impure Product 1. Side reactions of the nitro group: The electron-withdrawing nitro group can activate the pyridine ring for nucleophilic attack, leading to undesired products. 2. Self-condensation: this compound may react with itself under certain conditions. 3. Isomer formation: If reacting with an unsymmetrical dicarbonyl compound, regioisomers can be formed.1. Control of Reaction Stoichiometry: Use a slight excess of the carbonyl compound to favor the desired reaction over self-condensation. 2. Temperature Control: Maintain a consistent and controlled temperature throughout the reaction to minimize side reactions. 3. Careful Reactant Addition: Add the more reactive species slowly to the reaction mixture to control the reaction rate and minimize byproduct formation. 4. Chromatographic Purification: Utilize column chromatography with an appropriate solvent system to separate the desired product from isomers and other impurities.
Product is a Dark, Tarry Material 1. Polymerization/Decomposition: High temperatures or prolonged reaction times can lead to the decomposition and polymerization of starting materials and products. 2. Presence of strong oxidizing or reducing agents: Incompatible reagents can cause decomposition.1. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Degas Solvents: Use degassed solvents to remove oxygen, which can promote oxidative decomposition. 3. Check Reagent Compatibility: Ensure all reagents are compatible and that no unintended redox reactions are occurring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in condensation reactions?

A1: The most common side reactions stem from the high reactivity of the molecule. These can include:

  • Formation of regioisomers: When using unsymmetrical dicarbonyl compounds, the initial condensation can occur at either carbonyl group, leading to a mixture of isomeric products.

  • Ring-opening of the pyridine: Under harsh basic or nucleophilic conditions, the electron-deficient pyridine ring can be susceptible to nucleophilic attack and subsequent ring-opening.

  • Reduction of the nitro group: If reducing agents are present, even mild ones, the nitro group can be reduced to a nitroso or amino group, leading to a different set of products.

  • Self-condensation: Although less common, dimerization or trimerization of this compound can occur, especially at high concentrations and temperatures.

Q2: How does the nitro group influence the reactivity and potential for side reactions?

A2: The nitro group is a strong electron-withdrawing group. Its presence at the 2-position of the pyridine ring has two major effects:

  • Activation of the ring: It makes the pyridine ring electron-deficient and more susceptible to nucleophilic attack. This can be a desired effect for certain reactions but can also lead to unwanted side reactions with nucleophilic reagents or solvents.

  • Increased acidity of the hydrazinyl protons: The electron-withdrawing nature of the nitro group increases the acidity of the N-H protons of the hydrazine moiety, which can affect its nucleophilicity and the conditions required for condensation.

Q3: What is the expected product when reacting this compound with a 1,3-dicarbonyl compound?

A3: The expected product is a pyrazole-fused pyridine, specifically a nitropyrazolopyridine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

Q4: Can I use a strong base to deprotonate the hydrazine for the condensation reaction?

A4: Caution is advised when using strong bases. Due to the electron-deficient nature of the 2-nitropyridine ring, strong bases can potentially act as nucleophiles and attack the ring, leading to undesired byproducts. It is generally recommended to use weaker bases or rely on the inherent nucleophilicity of the hydrazine under neutral or mildly acidic conditions.

Experimental Protocols

General Protocol for the Condensation of this compound with a β-Ketoester

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Carbonyl Compound: Add the β-ketoester (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 1 hour to allow for the initial formation of the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Heat the reaction mixture to reflux and maintain for 2-6 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate and formation of the desired product.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway reagents This compound + β-Dicarbonyl Compound hydrazone Hydrazone Intermediate reagents->hydrazone Condensation side_product2 Side Product 2 (Ring-Opened Product) reagents->side_product2 Harsh Conditions side_product3 Side Product 3 (Self-Condensation) reagents->side_product3 High Temp/ Concentration product Desired Product ([1,2,4]Triazolo[4,3-a]pyridine) hydrazone->product Intramolecular Cyclization side_product1 Side Product 1 (Regioisomer) hydrazone->side_product1 Alternative Cyclization

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Low or No Product Yield check_sm Check Starting Material Integrity start->check_sm check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) check_sm->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction optimize Optimize Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize Yes purification Purification Issues? incomplete_reaction->purification No success Problem Solved optimize->success change_purification Modify Purification Method (e.g., different column, solvent) purification->change_purification Yes fail Consult Further purification->fail No change_purification->success

Technical Support Center: Purification of 3-Hydrazinyl-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-hydrazinyl-2-nitropyridine derivatives. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most common and effective methods for purifying this compound derivatives are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity of the compound.

Q2: My purified this compound derivative is a yellow solid. Is this expected?

A2: Yes, this compound and its derivatives are often reported as yellow solids. The color is characteristic of the chromophore system present in the molecule.

Q3: What are some common impurities I should be aware of during the synthesis and purification of this compound derivatives?

A3: Common impurities can include unreacted starting materials, such as the corresponding 3-chloro-2-nitropyridine, and side-products from the reaction. One common side reaction is the formation of azine byproducts.[1] It is also possible to have di-substituted pyridine derivatives as impurities.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound derivatives can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of any residual solvents or impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method to qualitatively assess the purity and monitor the progress of a purification.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your specific derivative.

  • Solution: Select a more appropriate solvent. This compound derivatives are generally polar compounds. Good single solvents for recrystallization include ethanol and methanol. Solvent mixtures such as ethanol/water or ethyl acetate/hexane can also be effective. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the best one for your compound.

Problem 2: No crystals form upon cooling, or the product "oils out".

  • Possible Cause 1: The solution is not sufficiently saturated.

  • Solution 1: If too much solvent was added, carefully evaporate some of it to increase the concentration of your compound and then allow it to cool again.

  • Possible Cause 2: The solution is supersaturated but lacks a nucleation site.

  • Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Possible Cause 3: The cooling process is too rapid.

  • Solution 3: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.

Column Chromatography

Problem 1: The compound does not move from the baseline on the TLC plate.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Increase the polarity of your eluent system. For this compound derivatives, common eluent systems include mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Gradually increasing the proportion of ethyl acetate will increase the polarity. For very polar compounds, a small amount of methanol can be added to the eluent.

Problem 2: The compound streaks on the TLC plate and the column, leading to poor separation.

  • Possible Cause: The basic nitrogen atoms in the pyridine ring are interacting with the acidic silanol groups on the silica gel.

  • Solution: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape and separation.

Problem 3: Low recovery of the compound from the column.

  • Possible Cause 1: The compound is still on the column.

  • Solution 1: After your initial elution, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the compound has been eluted.

  • Possible Cause 2: The compound is unstable on silica gel.

  • Solution 2: Minimize the time the compound spends on the column by using flash chromatography. If decomposition is still an issue, consider using a different stationary phase, such as alumina.

Data Presentation

Table 1: Recommended Solvents for Purification of this compound Derivatives

Purification MethodRecommended Solvents/EluentsNotes
RecrystallizationEthanol, Methanol, Ethanol/Water, Ethyl acetate/HexaneThe choice of solvent will depend on the specific derivative. Small-scale solubility tests are recommended.
Column ChromatographyHexanes/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient)Addition of 0.5-1% triethylamine to the eluent is often necessary to prevent streaking.

Table 2: Typical Purity and Yield Data for Purified Nitropyridine Derivatives

CompoundPurification MethodPurityYieldReference
3-Chloro-2-hydrazinopyridineCrystallization from DMF/Water, followed by water wash99.2%90%[3]
N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamideWashed with Methanol>95%Not Specified[2]
3-Bromo-2-hydrazinyl-5-nitropyridineNot Specified≥98%Not Specified[4]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In a flask, add the crude this compound derivative and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Column Chromatography
  • Eluent Selection: Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexanes and ethyl acetate, with 0.5% triethylamine). An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Purification_Workflow cluster_start Initial State cluster_decision Method Selection cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway cluster_end Final Product Crude_Product Crude this compound (Yellow Solid) Decision Assess Impurity Profile and Scale Crude_Product->Decision Recrystallization Recrystallization (e.g., from Ethanol) Decision->Recrystallization High Purity Starting Material & Crystalline Solid Column_Chromatography Column Chromatography (e.g., Hexane/EtOAc + 1% Et3N) Decision->Column_Chromatography Complex Mixture or Oily Product Filter_Wash Filter and Wash with Cold Solvent Recrystallization->Filter_Wash Dry_Crystals Dry Crystals Filter_Wash->Dry_Crystals Pure_Product Pure Product (>95% Purity) Dry_Crystals->Pure_Product Combine_Fractions Combine Pure Fractions Column_Chromatography->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Evaporate_Solvent->Pure_Product

Caption: A decision workflow for the purification of this compound derivatives.

Troubleshooting_Column_Chromatography cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome Problem Poor Separation or Streaking in Column Chromatography Cause1 Eluent Polarity Too Low/High Problem->Cause1 Cause2 Interaction with Acidic Silica Problem->Cause2 Cause3 Compound Instability Problem->Cause3 Solution1 Optimize Eluent System (TLC analysis) Cause1->Solution1 Solution2 Add Basic Modifier (e.g., 1% Triethylamine) Cause2->Solution2 Solution3 Switch to Alumina or Use Flash Chromatography Cause3->Solution3 Outcome Improved Separation and Purity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: A troubleshooting guide for column chromatography of this compound derivatives.

Note on Signaling Pathways: As of the current literature, specific signaling pathways involving this compound derivatives have not been extensively studied or reported. However, hydrazone derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial and antitumor effects.[5] Further research is needed to elucidate the specific molecular targets and signaling pathways of this compound derivatives.

References

Stability and storage conditions for 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 3-Hydrazinyl-2-nitropyridine, targeting researchers, scientists, and drug development professionals. The information provided is curated to address potential experimental challenges and ensure the effective use of this compound.

Disclaimer

Direct experimental data for this compound is limited. Much of the information presented here, including storage conditions, stability, and handling, is based on data from structurally similar compounds such as 2-Hydrazino-3-nitropyridine, 3-Hydroxy-2-nitropyridine, and other hydrazinyl-nitropyridine derivatives. Researchers should use this information as a guideline and conduct their own stability and solubility tests for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What is the expected stability of this compound?

A2: Hydrazinyl and nitro-substituted pyridines can be sensitive to light, air, and moisture. It is crucial to handle the compound in a controlled environment, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize degradation. Exposure to strong oxidizing or reducing agents should be avoided.

Q3: What are the general handling precautions for this compound?

A3: this compound should be handled with care in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact. Avoid inhalation of dust or fumes. In case of contact, rinse the affected area thoroughly with water.

Q4: In which solvents is this compound likely to be soluble?

A4: Based on the solubility of similar compounds like 3-Hydroxy-2-nitropyridine, it is expected to have limited solubility in water but better solubility in organic solvents. Common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol) are likely to be suitable for dissolving this compound. It is always recommended to perform a small-scale solubility test before proceeding with larger experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Compound degradationEnsure the compound is stored under the recommended cool, dry, and inert conditions. Prepare fresh solutions for each experiment.
Difficulty dissolving the compound Inappropriate solvent selectionTest solubility in a range of polar aprotic solvents like DMSO or DMF. Gentle heating or sonication may aid dissolution.
Reaction failure or low yield Reactivity of the hydrazinyl groupThe hydrazinyl group is a strong nucleophile and can be sensitive. Ensure anhydrous reaction conditions and protect from atmospheric moisture and oxygen.
Unexpected side products Instability under reaction conditionsThe nitro group can be susceptible to reduction. Avoid harsh reducing agents unless intended. The pyridine ring can also undergo various reactions. Analyze reaction mixtures by LC-MS to identify byproducts.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds
Compound Molecular Formula Molecular Weight ( g/mol ) Predicted XlogP
This compoundC₅H₆N₄O₂154.130.8[1]
2-Hydrazino-3-nitropyridineC₅H₆N₄O₂154.13-
3-Hydroxy-2-nitropyridineC₅H₄N₂O₃140.10-
Table 2: Solubility Data for a Structurally Similar Compound (3-Hydroxy-2-nitropyridine)
Solvent Solubility
WaterSparingly soluble
DMSOSlightly soluble
MethanolSlightly soluble (with heating)
Alcohols, EthersGood solubility[2]

Note: This data is for 3-Hydroxy-2-nitropyridine and should be used as an estimate for this compound.

Experimental Protocols

Hydrazinyl-nitropyridine derivatives are valuable intermediates in organic synthesis. The following is a representative protocol for a condensation reaction, a common application for such compounds.

Protocol: Synthesis of a Hydrazone Derivative

This protocol describes the reaction of a hydrazinyl-pyridine with an aldehyde to form a hydrazone, a common step in the synthesis of more complex heterocyclic structures.

  • Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., ethanol or acetic acid).

  • Addition of Aldehyde: Add 1.1 equivalents of the desired aldehyde to the solution.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone derivative.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of a Hydrazone Derivative cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_aldehyde Add aldehyde dissolve->add_aldehyde stir Stir at RT or reflux add_aldehyde->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete cool Cool to precipitate monitor->cool Complete concentrate Concentrate if needed cool->concentrate purify Recrystallize cool->purify concentrate->purify end Pure Hydrazone Product purify->end

Caption: A logical workflow for the synthesis of a hydrazone derivative.

Potential Application in Drug Discovery: Inhibition of CDK2 Signaling

Hydrazinyl-nitropyridine derivatives can serve as scaffolds for the synthesis of kinase inhibitors. For instance, they can be used to generate compounds that target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4] Inhibition of CDK2 is a therapeutic strategy being explored for cancer treatment.

CDK2_pathway Simplified CDK2 Signaling Pathway in G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene activates CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry promotes Inhibitor Potential Inhibitor (Derived from this compound) Inhibitor->CyclinE_CDK2 inhibits

Caption: The role of CDK2 in the G1/S cell cycle transition and a potential point of inhibition.

References

Avoiding corrosive reagents in the synthesis of 3-Hydrazinyl-2-nitropyridine precursors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Hydrazinyl-2-nitropyridine Precursors

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for synthesizing precursors to this compound, with a focus on avoiding highly corrosive reagents.

Frequently Asked Questions (FAQs)

Q1: What are the typical corrosive reagents used in the synthesis of 3-halo-2-nitropyridine precursors?

Traditional synthesis routes for precursors like 3-chloro-2-nitropyridine or 3-hydroxy-2-nitropyridine often rely on highly corrosive reagents. The nitration step commonly employs a mixture of concentrated sulfuric acid and concentrated nitric acid ("mixed acid"), which is extremely corrosive and hazardous.[1][2] Subsequent chlorination steps may use reagents like thionyl chloride or triphosgene, which are also corrosive and require careful handling.[3][4]

Q2: Why is it important to find alternatives to these corrosive reagents?

Avoiding the use of strong, corrosive acids and chlorinating agents offers several significant advantages:

  • Enhanced Safety: Reduces risks of chemical burns, toxic fume inhalation, and violent exothermic reactions.

  • Equipment Longevity: Minimizes corrosion and damage to laboratory equipment and reactor vessels, leading to lower maintenance and replacement costs.[1]

  • Environmental Responsibility: Decreases the generation of hazardous acidic waste, contributing to greener and more sustainable chemical processes.[1][5]

  • Simplified Procedures: Alternative methods can sometimes be simpler to perform and require less stringent handling protocols.[2]

Q3: What is the general non-corrosive strategy for synthesizing these precursors?

The primary strategy involves replacing the conventional "mixed acid" nitration with a milder, less corrosive system. A well-documented approach is the use of a metal nitrate, such as potassium nitrate (KNO₃), in the presence of acetic anhydride.[1][6] This system generates the nitrating species in situ under much less acidic conditions, thereby avoiding the need for concentrated sulfuric and nitric acids.[1] This approach has been shown to be effective for the nitration of 3-hydroxypyridine, a key starting material.

Q4: What is the key reaction for converting the precursor to this compound?

The conversion is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[7][8] A leaving group on the precursor, typically a halogen like chlorine at the 2-position, is displaced by hydrazine. The electron-withdrawing nitro group at the 2-position strongly activates the pyridine ring, making it susceptible to nucleophilic attack by hydrazine hydrate.[7][8] This reaction is generally efficient and proceeds under relatively mild conditions.

Alternative Synthesis Protocols

Protocol 1: Greener Nitration of 3-Hydroxypyridine

This protocol describes a regioselective nitration using a metal nitrate/acetic anhydride system, which avoids the use of concentrated mixed acids.

Materials:

  • 3-Hydroxypyridine

  • Potassium Nitrate (KNO₃), anhydrous

  • Acetic Anhydride

  • Ethyl Acetate

  • Saturated Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Carbon

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, add 3-hydroxypyridine (1.0 equiv.), ethyl acetate, potassium nitrate (KNO₃) (approx. 1.2 equiv.), and acetic anhydride (approx. 5-10 equiv.).[1][6]

  • Heat the mixture to 45°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][6]

  • Once the reaction is complete, cool the flask to room temperature.

  • Filter the mixture via suction filtration and wash the solid residue with a small amount of ethyl acetate.[6]

  • Combine the filtrates and carefully adjust the pH to neutral using a saturated NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3-4 times).

  • Combine the organic extracts, add activated carbon, and heat at reflux for approximately 1 hour.[6]

  • Cool the solution and filter to remove the activated carbon.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the 3-hydroxy-2-nitropyridine product.[6]

Protocol 2: Hydrazinolysis of 2-Chloro-3-nitropyridine

This protocol details the conversion of the precursor 2-chloro-3-nitropyridine to the final product, 2-hydrazinyl-3-nitropyridine.

Materials:

  • 2-Chloro-3-nitropyridine

  • Hydrazine Hydrate

  • Acetonitrile

Procedure:

  • Dissolve 2-chloro-3-nitropyridine (1.0 equiv.) in acetonitrile in a round-bottom flask.[9]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add hydrazine hydrate (approx. 1.5 equiv.) to the cooled solution.[9]

  • Remove the ice bath and allow the reaction mixture to stir at 20°C for 20 hours.[9]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to afford the 2-hydrazinyl-3-nitropyridine product, which typically precipitates as a yellow solid.[9]

Data Summary

The following table compares the traditional corrosive synthesis method with the proposed greener alternative for the nitration step.

FeatureTraditional Method (Mixed Acid)Greener Alternative (KNO₃/Ac₂O)
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃KNO₃ / Acetic Anhydride
Reported Yield ~30-40%81-90%[1][6]
Corrosivity Extremely HighLow to Moderate
Safety Concerns Highly exothermic, acid burns, toxic fumesControlled reaction, less hazardous reagents
Environmental Impact Generates significant acidic wasteReduced hazardous waste[1][5]

Troubleshooting Guide

Q: My nitration reaction yield is low. What are the potential causes? A:

  • Moisture: The presence of water can hydrolyze the acetic anhydride and deactivate the nitrating species. Ensure all reagents and glassware are dry. Anhydrous KNO₃ is recommended.[2]

  • Temperature Control: The reaction is temperature-sensitive. A deviation from the optimal temperature (e.g., 45°C) can lead to incomplete reaction or the formation of side products.[6]

  • Purity of Starting Material: Impurities in the 3-hydroxypyridine can interfere with the reaction. Use a high-purity starting material.

Q: I am observing multiple spots on my TLC plate after the nitration step. What are the likely side products? A:

  • Isomers: While the reaction is highly regioselective for the 2-position, trace amounts of other nitrated isomers could form.

  • Di-nitrated Products: Over-nitration can occur if the reaction is left for too long or if the temperature is too high, leading to the formation of dinitro-pyridines.

  • Unreacted Starting Material: If the reaction does not go to completion, you will see a spot corresponding to the starting 3-hydroxypyridine.

Q: The hydrazinolysis reaction is not going to completion. What should I check? A:

  • Reagent Activity: Ensure the hydrazine hydrate used is fresh and active. It can degrade over time.

  • Stoichiometry: A slight excess of hydrazine hydrate (1.5 equivalents) is recommended to drive the reaction to completion.[9]

  • Reaction Time: While 20 hours is a documented time, some systems may require longer. Continue to monitor the reaction via TLC.[9]

Q: How can I effectively purify the final 2-hydrazinyl-3-nitropyridine product? A:

  • Precipitation/Filtration: The product often precipitates directly from the reaction mixture upon concentration and can be collected by simple filtration. This method has been reported to yield a product of high purity.[9]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be effective.

  • Column Chromatography: For very high purity requirements or to remove stubborn impurities, flash column chromatography on silica gel can be employed.[7]

Visualized Workflows

G Workflow for Non-Corrosive Synthesis cluster_0 Step 1: Precursor Synthesis (Nitration) cluster_1 Step 2: Hydrazinolysis (SNAr) A 3-Hydroxypyridine C 3-Hydroxy-2-nitropyridine (Precursor) A->C Nitration @ 45°C B KNO3 / Acetic Anhydride (Non-Corrosive Reagents) B->C D Precursor from Step 1 (or 2-Chloro-3-nitropyridine) F This compound (Final Product) D->F SNAr Reaction E Hydrazine Hydrate E->F

Caption: A simplified workflow for the two-step synthesis avoiding corrosive mixed acids.

G Troubleshooting Logic for Nitration Step Start Low Yield or Impurities in Nitration Reaction Q1 Is TLC showing multiple spots? Start->Q1 Q2 Is starting material spot visible? Q1->Q2 No Sol1 Possible side-products (isomers, di-nitration). Optimize temperature and time. Purify via chromatography. Q1->Sol1 Yes Sol2 Incomplete reaction. Check reagent purity (dryness). Increase reaction time. Q2->Sol2 Yes Sol3 Reaction likely incomplete. Verify temperature and reagent quality. Consider increasing reaction time. Q2->Sol3 No

Caption: A troubleshooting decision tree for the nitration synthesis step.

References

Technical Support Center: Scale-Up of 3-Hydrazinyl-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of reactions to synthesize 3-Hydrazinyl-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor, such as 2-chloro-3-nitropyridine or 2-bromo-3-nitropyridine, with hydrazine hydrate. This reaction is typically performed in a suitable solvent like ethanol or acetonitrile.

Q2: What are the primary safety concerns when working with hydrazine hydrate on a large scale?

A2: Hydrazine hydrate is a hazardous material, and its use on a large scale requires stringent safety protocols.[1][2][3][4][5] Key concerns include:

  • Toxicity: Hydrazine is highly toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][4][5] It is also a suspected carcinogen.[2][4]

  • Corrosivity: It can cause severe skin and eye burns upon contact.[4]

  • Flammability: Hydrazine vapor is flammable over a wide range of concentrations in air (4.7% to 100%).[3][4][5]

  • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents.[4] Its decomposition can be catalyzed by certain metals and their oxides.[3]

  • Exothermic Reactions: Reactions involving hydrazine are often highly exothermic, posing a risk of thermal runaway if not properly controlled.[6][7][8]

Q3: How can the thermal runaway risk be mitigated during the scale-up of the reaction between a 2-halo-3-nitropyridine and hydrazine hydrate?

A3: Mitigating thermal runaway is critical for the safe scale-up of this reaction. Key strategies include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition of the reaction mixture.[6][7]

  • Controlled Addition: Implement a slow, controlled addition of the 2-halo-3-nitropyridine to the hydrazine hydrate solution.[9] This allows for better heat management.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction.

  • Solvent Selection: Consider using a lower-boiling-point solvent. In the event of a cooling failure, the solvent can boil, providing passive cooling and preventing the temperature from reaching the decomposition onset.[6][7][8]

  • Base Addition: If acidic byproducts like HCl are formed, they can lower the decomposition temperature of hydrazine.[6][7][8] The addition of a base, such as sodium acetate, can neutralize these byproducts and improve the thermal stability of the reaction mixture.[6][7][8]

  • Continuous Flow Synthesis: Employing continuous flow reactors can significantly enhance safety by minimizing the volume of the reaction mixture at any given time and providing superior heat transfer.[10]

Q4: I am observing low yields and the formation of impurities during scale-up. What are the likely causes and solutions?

A4: Low yields and impurity formation are common scale-up challenges.[11] Potential causes and their solutions include:

  • Poor Mixing: Inadequate mixing in larger reactors can lead to localized "hot spots" and concentration gradients, promoting side reactions.[11] Ensure the stirrer design and speed are appropriate for the reactor size and reaction mass.

  • Excess Hydrazine Hydrate: While an excess of hydrazine hydrate is often used to drive the reaction to completion, a very large excess can complicate work-up and purification on a larger scale.[9] The optimal molar ratio should be determined through process optimization studies.

  • Side Reactions: Dimer formation can be a competitive side reaction.[9] Slow addition of the pyridine substrate to the hydrazine solution can help minimize this.[9]

  • Impurity Amplification: Minor impurities at the lab scale can become significant at a larger scale.[11] Ensure the purity of starting materials and intermediates.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction temperature spikes unexpectedly (exotherm). - Addition rate of the 2-halo-3-nitropyridine is too fast.- Inefficient cooling.- Reaction is more exothermic at scale than anticipated.- Immediately slow down or stop the addition of the reagent.- Ensure the cooling system is functioning at full capacity.- Re-evaluate the reaction's thermal properties using calorimetry before proceeding with further scale-up.
Low yield of this compound. - Incomplete reaction.- Formation of by-products (e.g., dimers).- Degradation of product during work-up.- Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, TLC).- Optimize the molar ratio of hydrazine hydrate.- Consider slow, controlled addition of the 2-halo-3-nitropyridine.[9]- Ensure work-up conditions (e.g., temperature, pH) are controlled to prevent product degradation.
Difficulty in isolating the product. - Product is highly soluble in the reaction solvent.- Inefficient crystallization.- Perform a solvent screen to identify a suitable anti-solvent for precipitation.- Optimize crystallization conditions (e.g., temperature profile, seeding).- Consider alternative purification methods like column chromatography (for smaller scales) or distillation if applicable.
Product discoloration or impurity profile changes at scale. - Thermal degradation due to localized overheating.- Air oxidation of the hydrazine moiety.- Improve mixing efficiency to prevent hot spots.[11]- Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen).
Gas evolution observed during the reaction. - Decomposition of hydrazine, which can be catalyzed by trace metals or acidic byproducts.[3]- Ensure the reactor is clean and free from catalytic metal contaminants.- Consider adding a base to neutralize any acidic byproducts.[6][7][8]

Data Presentation

Table 1: Thermal Stability of Hydrazine Hydrate Mixtures

Mixture Onset Temperature of Decomposition (°C) Notes
Hydrazine Monohydrate~250Baseline thermal stability.
Hydrazine Monohydrate + HCl (catalytic)Decreased significantlyThe presence of acidic byproducts can lower the thermal stability of hydrazine.[7]
Hydrazine Monohydrate + HCl + Base (e.g., Sodium Acetate)Increased (restored)Addition of a base can mitigate the destabilizing effect of acidic byproducts.[7]

Note: The exact temperatures can vary based on concentration and experimental conditions. This table illustrates the general trends observed in safety studies.

Table 2: Typical Reaction Conditions for Nucleophilic Substitution

Parameter Lab Scale (Example) Scale-Up Consideration
Reactants 2-chloro-3-nitropyridine, Hydrazine hydrateEnsure high purity of starting materials to avoid amplification of impurities.[11]
Molar Ratio (Hydrazine:Pyridine) 3:1 to 10:1A large excess can complicate work-up at scale.[9] Optimize for a balance between reaction completion and process efficiency.
Solvent Ethanol or AcetonitrileConsider solvent boiling point for thermal safety.[6][7] Ensure adequate solubility of reactants and product.
Temperature 20-80 °CMonitor internal temperature closely. Account for potential thermal gradients in larger vessels.[11]
Reaction Time 2-24 hoursMonitor reaction progress to determine the endpoint accurately.
Work-up Quenching with water, extraction, crystallizationEnsure efficient and safe quenching of excess hydrazine. Optimize crystallization for yield and purity.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Charge the flask with hydrazine hydrate (e.g., 3 equivalents) and a suitable solvent (e.g., ethanol).

  • Controlled Addition: Dissolve 2-chloro-3-nitropyridine (1 equivalent) in the same solvent and add it to the dropping funnel.

  • Reaction: Add the 2-chloro-3-nitropyridine solution dropwise to the stirred hydrazine hydrate solution at a controlled temperature (e.g., 20-25°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into cold water.

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system.

Protocol 2: Considerations for Pilot Plant Scale-Up

  • Reactor Preparation: Use a clean, glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel or pump. Ensure the reactor is inerted with nitrogen.

  • Reagent Addition: Charge the reactor with hydrazine hydrate and solvent. The 2-chloro-3-nitropyridine solution is then added via a pump at a pre-determined, controlled rate to manage the exotherm.

  • Temperature Control: Maintain the internal reaction temperature within the desired range using the reactor's heating/cooling jacket.

  • Agitation: Ensure the agitation is sufficient to maintain a homogeneous mixture and prevent localized hot spots.

  • Work-up and Isolation: The work-up procedure is similar to the lab scale but adapted for the larger equipment. Use a centrifuge or filter press for solid isolation.

  • Safety: All transfers of hydrazine hydrate should be done in a closed system. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[2] An emergency shower and eyewash station should be readily accessible.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start setup Reactor Setup (Inert Atmosphere) start->setup charge_hydrazine Charge Hydrazine Hydrate and Solvent setup->charge_hydrazine add_pyridine Controlled Addition of 2-halo-3-nitropyridine charge_hydrazine->add_pyridine Exothermic Step monitor Monitor Reaction (TLC/HPLC) add_pyridine->monitor quench Quench with Water monitor->quench Reaction Complete filter Filter Product quench->filter dry Dry Product filter->dry recrystallize Recrystallization dry->recrystallize end Final Product recrystallize->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield at Scale cause1 Poor Mixing issue->cause1 cause2 Side Reactions issue->cause2 cause3 Incomplete Reaction issue->cause3 cause4 Degradation issue->cause4 sol1 Improve Agitation cause1->sol1 sol2 Optimize Reagent Ratio & Addition Rate cause2->sol2 sol3 Monitor to Completion cause3->sol3 sol4 Control Work-up Conditions cause4->sol4

Caption: Troubleshooting logic for addressing low yield during scale-up.

References

Technical Support Center: Synthesis of 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 3-Hydrazinyl-2-nitropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form this compound is complete, but the crude product is a different color than the expected yellow-orange solid. What could be the cause?

A1: Discoloration of the crude product often indicates the presence of impurities. The most common reasons for off-colors are:

  • Residual Starting Material: Incomplete reaction can leave unreacted 3-chloro-2-nitropyridine, which can affect the final product's appearance.

  • Nitro Group Reduction: A significant side reaction is the reduction of the nitro group (-NO₂) on the pyridine ring by excess hydrazine. This can lead to the formation of 3-hydrazinyl-2-aminopyridine, which can be a different color.

  • Formation of Di-substituted Byproducts: If the reaction temperature is too high or the stoichiometry is not carefully controlled, a second molecule of 3-chloro-2-nitropyridine can react with the desired product, leading to larger, often more colored, impurities.

Troubleshooting Steps:

  • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 3-chloro-2-nitropyridine.

  • Control Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction. For the reaction between 3-chloro-2-nitropyridine and hydrazine hydrate in a solvent like ethanol, a temperature of around 60-70°C is often optimal.

  • Optimize Hydrazine Stoichiometry: While a slight excess of hydrazine hydrate is necessary to drive the reaction to completion, a large excess can promote the reduction of the nitro group. A molar ratio of 1.2 to 1.5 equivalents of hydrazine hydrate to 1 equivalent of 3-chloro-2-nitropyridine is a good starting point.

Q2: I'm observing a significant amount of a highly polar impurity in my crude product by TLC/HPLC. What is it likely to be and how can I remove it?

A2: A highly polar impurity that is soluble in aqueous media is likely unreacted hydrazine hydrate or its salts. The workup procedure is crucial for removing these.

Troubleshooting Workflow:

start Crude Reaction Mixture quench Quench with Water/Ice start->quench extract Extract with an Organic Solvent (e.g., Ethyl Acetate, Dichloromethane) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end_product Crude this compound concentrate->end_product

Caption: Aqueous Workup for Removal of Polar Impurities.

Detailed Protocol for Aqueous Workup:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing cold water or ice.

  • Extract the aqueous mixture several times with a suitable organic solvent such as ethyl acetate or dichloromethane. The product will move into the organic layer, while the polar hydrazine impurities will remain in the aqueous layer.

  • Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in layer separation.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Q3: My final product purity is low even after an aqueous workup. What are the likely remaining impurities and how can I purify the product further?

A3: After an aqueous workup, the most probable remaining impurities are structurally similar to the desired product, such as the unreacted starting material (3-chloro-2-nitropyridine) and the nitro-reduced byproduct (3-hydrazinyl-2-aminopyridine). Recrystallization is the most effective method for removing these impurities.

Troubleshooting and Purification Strategy:

ImpurityFormation MechanismRecommended Purification Method
3-chloro-2-nitropyridineIncomplete reaction.Recrystallization
3-hydrazinyl-2-aminopyridineReduction of the nitro group by excess hydrazine, especially at elevated temperatures.Recrystallization

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Ethanol is a commonly effective solvent for the recrystallization of this compound. Other potential solvents include isopropanol or a mixture of ethanol and water.

  • Procedure:

    • Place the crude this compound in a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

    • If the solution is colored by insoluble impurities, a hot filtration step can be performed.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

    • Dry the crystals under vacuum to remove any residual solvent.

Q4: How can I analyze the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your compound and quantifying any impurities.

Illustrative HPLC Purity Analysis Data:

SamplePurity of this compound (%)
Crude Product (Post-Workup)85-95%
After Recrystallization>98%

Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase or a compatible solvent like acetonitrile.

Logical Flow for Troubleshooting Purity Issues:

start Low Purity of This compound check_sm Check for Unreacted Starting Material (SM) start->check_sm check_side_products Check for Side Products (e.g., Nitro-reduced) start->check_side_products incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn purification_issue Inefficient Purification check_side_products->purification_issue optimize_rxn Optimize Reaction: - Increase reaction time - Check temperature - Verify reagent quality incomplete_rxn->optimize_rxn improve_purification Improve Purification: - Perform recrystallization - Optimize recrystallization solvent purification_issue->improve_purification

Caption: Troubleshooting Logic for Low Product Purity.

Validation & Comparative

A Comparative Guide to 3-Hydrazinyl-2-nitropyridine and Other Hydrazine Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and analytical sciences, the selection of an appropriate hydrazine reagent is pivotal for the successful synthesis of heterocyclic compounds and the sensitive detection of analytes. This guide provides a detailed comparison of 3-Hydrazinyl-2-nitropyridine with other commonly used hydrazine reagents. The performance is evaluated based on reactivity in heterocyclic synthesis and efficacy as a derivatization agent for analytical applications, supported by experimental data from related compounds.

Comparison in Heterocyclic Synthesis

Hydrazine derivatives are fundamental building blocks for a vast array of nitrogen-containing heterocycles, such as pyrazoles and indoles. The reactivity of the hydrazine moiety is significantly influenced by the electronic nature of its substituent. Electron-withdrawing groups decrease the nucleophilicity of the hydrazine, which can affect reaction rates and conditions.

Table 1: Comparison of Hydrazine Reagents in Heterocyclic Synthesis (e.g., Pyrazole Synthesis)

ReagentStructureSubstituent EffectExpected ReactivityTypical Reaction Conditions
Hydrazine HydrateH₂N-NH₂·H₂OUnsubstituted (Reference)HighMild conditions, often no catalyst needed.
PhenylhydrazineC₆H₅-NHNH₂Weakly deactivating (resonance)ModerateRequires acid catalysis.
2,4-Dinitrophenylhydrazine(NO₂)₂C₆H₃-NHNH₂Strongly deactivating (strong induction and resonance)LowRequires strong acid catalysis and often elevated temperatures.
This compound C₅H₄N(NO₂)-NHNH₂Strongly deactivating (strong induction and resonance from nitropyridyl group) Low to Moderate Expected to require strong acid catalysis and potentially elevated temperatures.

The strong electron-withdrawing nature of the 2-nitropyridyl group in this compound is anticipated to significantly reduce the nucleophilicity of the hydrazine nitrogen atoms.[1][2] This decreased reactivity necessitates more forcing reaction conditions, such as stronger acid catalysis or higher temperatures, compared to hydrazine hydrate or phenylhydrazine. However, the resulting heterocyclic products will be functionalized with a nitropyridyl group, a valuable scaffold in medicinal chemistry.[3]

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound using a hydrazine reagent.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine reagent (e.g., Phenylhydrazine, this compound)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the hydrazine reagent (10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL). For less reactive hydrazines like 2,4-dinitrophenylhydrazine or this compound, the amount of acid catalyst may need to be increased, or a stronger acid could be used.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparison as a Derivatization Reagent for LC-MS Analysis

Hydrazine reagents are widely used to derivatize carbonyl- and carboxyl-containing compounds to enhance their ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS) analysis. The choice of reagent can significantly impact the sensitivity and selectivity of the analytical method.

Table 2: Performance Comparison of Hydrazine-Based Derivatization Reagents for LC-MS

ReagentTarget AnalytesKey Performance CharacteristicsReference
3-Nitrophenylhydrazine (3-NPH)Carboxylic acids, carbonyls, phosphatesGood retention capacity on reversed-phase columns; enables sensitive detection of a broad range of metabolites.[4][5][6][7][8][4][5][6][7][8]
2-Hydrazino-1-methylpyridine (HMP)OxosteroidsProvides high sensitivity enhancement (70-1600 fold); forms a permanently charged derivative.[9][10][11][9][10][11]
2,4-Dinitrophenylhydrazine (DNPH)Carbonyl compoundsWidely used for carbonyl detection; can act as a "reactive matrix" in MALDI-MSI.[12][12]
This compound Carbonyls, Carboxylic acids (predicted) Expected to provide good sensitivity enhancement due to the presence of the nitro group and the pyridine nitrogen, which can be protonated. The nitropyridyl moiety would also increase the mass of the analyte, potentially moving it to a clearer region of the mass spectrum. N/A

Based on the properties of related compounds, this compound is a promising candidate for a derivatization reagent. The nitro group is known to enhance electrophoretic mobility and can improve ionization efficiency. The pyridine ring offers a site for protonation, which is beneficial for positive-ion mode ESI-MS.

Experimental Protocol: Derivatization of a Carbonyl-Containing Analyte for LC-MS Analysis

This protocol provides a general procedure for the derivatization of a carbonyl-containing analyte using a hydrazine reagent.

Materials:

  • Analyte solution (in a suitable solvent like acetonitrile or methanol)

  • Derivatization reagent solution (e.g., this compound in acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid)

  • Water bath or heating block

Procedure:

  • To 100 µL of the analyte solution in a microcentrifuge tube, add 50 µL of the derivatization reagent solution.

  • Add 10 µL of the acid catalyst solution.

  • Vortex the mixture gently to ensure thorough mixing.

  • Incubate the reaction mixture at 60°C for 1 hour.

  • After incubation, cool the mixture to room temperature.

  • Centrifuge the sample to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Logical Relationships and Workflows

G cluster_0 Reagent Selection Based on Application cluster_1 Heterocyclic Synthesis cluster_2 Analytical Derivatization Reagent Hydrazine Reagent App Application Reagent->App Choice depends on HS_Reactivity Reactivity (Nucleophilicity) App->HS_Reactivity HS_Product Desired Product Functionality App->HS_Product AD_Sensitivity Sensitivity Enhancement App->AD_Sensitivity AD_Chromatography Chromatographic Properties App->AD_Chromatography

Caption: Logic diagram for selecting a hydrazine reagent.

G cluster_0 Derivatization Workflow for LC-MS Analysis Analyte Analyte (e.g., Carbonyl) Reaction Derivatization Reaction (Acid Catalyst, Heat) Analyte->Reaction Reagent Hydrazine Reagent (e.g., this compound) Reagent->Reaction Product Derivatized Analyte (Hydrazone) Reaction->Product LCMS LC-MS Analysis Product->LCMS

Caption: Workflow for analyte derivatization.

Signaling Pathways and Reaction Mechanisms

G cluster_0 Electronic Effects on Hydrazine Nucleophilicity Hydrazine H₂N-NH₂ High Nucleophilicity Phenylhydrazine C₆H₅-NHNH₂ Moderate Nucleophilicity Hydrazine->Phenylhydrazine Phenyl group (weakly deactivating) DNPH (NO₂)₂C₆H₃-NHNH₂ Low Nucleophilicity Phenylhydrazine->DNPH Two Nitro groups (strongly deactivating) H2NP This compound Low Nucleophilicity Phenylhydrazine->H2NP Nitropyridyl group (strongly deactivating)

References

Comparative study of different synthetic routes to 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways to obtain 3-Hydrazinyl-2-nitropyridine, a valuable building block in medicinal chemistry and drug development. The comparison is based on established chemical principles and analogous reactions, offering insights into potential yields, reaction conditions, and starting materials. Due to the limited availability of direct experimental data for this specific isomer, the presented protocols are adapted from well-documented syntheses of closely related compounds.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 3-Chloro-2-nitropyridineRoute 2: From 3-Bromo-2-nitropyridine
Starting Material 3-Chloro-2-nitropyridine3-Bromo-2-nitropyridine
Reagent Hydrazine hydrateHydrazine hydrate
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr)
Anticipated Yield High (potentially approaching quantitative)High
Reaction Conditions Mild to moderate temperaturesMild to moderate temperatures
Reaction Time Potentially shorter due to higher reactivity of the chloro-leaving group in some casesMay require slightly longer reaction times or higher temperatures compared to the chloro analog
Key Advantages Readily available and potentially more cost-effective starting material.-
Potential Challenges Side reactions if the temperature is not controlled.The bromo-compound might be less readily available or more expensive.

Synthetic Pathways Overview

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-withdrawing nitro group at the 2-position activates the pyridine ring for nucleophilic attack by hydrazine at the 3-position, displacing a halide (chloride or bromide).

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Halo-2-nitropyridine 3-Halo-2-nitropyridine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 3-Halo-2-nitropyridine->Nucleophilic Aromatic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

General Synthetic Workflow

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. It is important to note that these are based on analogous reactions and may require optimization for the specific synthesis of this compound.

Route 1: Synthesis from 3-Chloro-2-nitropyridine

This method is adapted from the high-yield synthesis of the isomeric 2-hydrazino-3-nitropyridine.[1]

Materials:

  • 3-Chloro-2-nitropyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water (for workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-2-nitropyridine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 to 2 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to obtain this compound.

Start Start Dissolve 3-Chloro-2-nitropyridine in Ethanol Dissolve 3-Chloro-2-nitropyridine in Ethanol Start->Dissolve 3-Chloro-2-nitropyridine in Ethanol Add Hydrazine Hydrate Add Hydrazine Hydrate Dissolve 3-Chloro-2-nitropyridine in Ethanol->Add Hydrazine Hydrate Reflux for 4-6h Reflux for 4-6h Add Hydrazine Hydrate->Reflux for 4-6h Monitor by TLC Monitor by TLC Reflux for 4-6h->Monitor by TLC Monitor by TLC->Reflux for 4-6h Incomplete Cool to RT Cool to RT Monitor by TLC->Cool to RT Complete Filter and Wash Filter and Wash Cool to RT->Filter and Wash Dry Product Dry Product Filter and Wash->Dry Product End End Dry Product->End

Workflow for Route 1
Route 2: Synthesis from 3-Bromo-2-nitropyridine

This route follows the same principle of nucleophilic aromatic substitution. Given the lower reactivity of the bromo leaving group compared to chloro in some SNAr reactions, slightly harsher conditions might be necessary.

Materials:

  • 3-Bromo-2-nitropyridine

  • Hydrazine hydrate (80% solution in water)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) or a high-boiling alcohol (e.g., isopropanol)

  • Water (for workup)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-2-nitropyridine (1 equivalent) in a suitable solvent such as DMF or isopropanol.

  • Add hydrazine hydrate (1.5 to 2 equivalents) to the solution.

  • Heat the reaction mixture to a temperature between 80-100 °C and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Dry the product under vacuum to yield this compound.

Start Start Dissolve 3-Bromo-2-nitropyridine in Solvent Dissolve 3-Bromo-2-nitropyridine in Solvent Start->Dissolve 3-Bromo-2-nitropyridine in Solvent Add Hydrazine Hydrate Add Hydrazine Hydrate Dissolve 3-Bromo-2-nitropyridine in Solvent->Add Hydrazine Hydrate Heat at 80-100°C for 6-12h Heat at 80-100°C for 6-12h Add Hydrazine Hydrate->Heat at 80-100°C for 6-12h Monitor by TLC Monitor by TLC Heat at 80-100°C for 6-12h->Monitor by TLC Monitor by TLC->Heat at 80-100°C for 6-12h Incomplete Cool and Precipitate in Ice-Water Cool and Precipitate in Ice-Water Monitor by TLC->Cool and Precipitate in Ice-Water Complete Filter and Wash Filter and Wash Cool and Precipitate in Ice-Water->Filter and Wash Dry Product Dry Product Filter and Wash->Dry Product End End Dry Product->End

Workflow for Route 2

Concluding Remarks

Both proposed synthetic routes offer viable pathways to this compound through a well-established nucleophilic aromatic substitution mechanism. The choice between using 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine as a starting material will likely depend on the commercial availability, cost, and the specific reaction kinetics observed during experimental optimization. Route 1, starting from the chloro-derivative, is anticipated to be a more common and potentially more efficient method based on analogous reactions. However, both routes are expected to provide the desired product in high yield under relatively straightforward reaction conditions. It is strongly recommended that small-scale pilot reactions are conducted to determine the optimal conditions for the synthesis of this compound.

References

Validation of Analytical Methods: A Comparative Guide to 3-Hydrazinyl-2-nitropyridine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides a comparative analysis of analytical methods utilizing 3-hydrazinyl-2-nitropyridine derivatization for the quantification of analytes, particularly those containing carbonyl and carboxyl functional groups. Due to the limited direct comparative data on this compound, this guide will focus on its close and widely studied analog, 3-nitrophenylhydrazine (3-NPH), as a representative derivatization agent. The performance of 3-NPH will be compared with other commonly used derivatization reagents.

Principles of Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, the validation process assesses several key parameters to ensure the method is reliable and robust.[1][2][3][4]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2][3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2][3]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][2][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[1][2]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][6]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2][3]

Derivatization with 3-Nitrophenylhydrazine (3-NPH)

3-Nitrophenylhydrazine (3-NPH) is a derivatization reagent used to enhance the detection and quantification of compounds containing carbonyl (aldehydes and ketones) and carboxyl functional groups, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. The hydrazine group reacts with the target functional group to form a stable hydrazone or hydrazide, which improves chromatographic retention and ionization efficiency.

Comparison of Derivatization Reagents

The selection of a derivatization reagent is crucial for method performance. Here, we compare 3-NPH with other commonly used hydrazine-based and other reagents for the analysis of carbonyls and carboxylic acids.

For Carbonyl Compounds

A key alternative to 3-NPH for carbonyl analysis is 2,4-Dinitrophenylhydrazine (DNPH). It is a widely used and well-established reagent.[7]

Feature3-Nitrophenylhydrazine (3-NPH)2,4-Dinitrophenylhydrazine (DNPH)
Primary Advantage Higher sensitivity for certain aldehydes like malondialdehyde (MDA) and acrolein (ACR).[8]Well-established with numerous standardized methods (e.g., EPA methods).[7][9][10]
Sensitivity Generally provides greater sensitivity in LC-MS/MS, with on-column LODs in the low femtomole range (0.1-2 fmol) for reactive aldehydes.[8]LODs are analyte-dependent; for some aldehydes like HHE and HNE, sensitivity is similar to 3-NPH, but significantly lower for MDA and ACR.[8]
Reaction Conditions Optimized at 20°C for 30 minutes.[8]Typically requires incubation at 40°C for 1 hour.[7]
Drawbacks Less established than DNPH, with fewer standardized methods available.Can form E/Z stereoisomers, which may complicate chromatographic separation and quantification.[11]

Other notable alternatives for carbonyl derivatization include:

  • 2-Hydrazino-1-methylpyridine (HMP) and 2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) : These have been shown to enhance the ionization efficiency and sensitivity for the analysis of androgens (which contain carbonyl groups) by LC-MS/MS. HMP was found to provide greater sensitivity than HTP in one study.[1]

  • 4-Hydrazinobenzoic acid (HBA) : Forms a single, stable derivative per carbonyl, simplifying analysis. It also has relatively high solubility in aqueous solutions.[7]

For Carboxylic Acids

For carboxylic acids, derivatization is often necessary to improve their poor chromatographic behavior in reversed-phase LC and their weak ionization in mass spectrometry.[12]

Feature3-Nitrophenylhydrazine (3-NPH)2-Picolylamine (PA)O-benzylhydroxylamine (O-BHA)
Primary Advantage Allows for simultaneous derivatization of carbonyls, carboxyls, and phosphoryl groups.Can successfully separate isomers of short-chain fatty acids (SCFAs).Shows higher sensitivity for SCFAs compared to 2-PA.
Reaction Forms a stable hydrazide with the carboxylic acid group in the presence of a coupling agent like EDC.[5]Reacts with carboxylic acids in the presence of coupling agents to form a highly responsive derivative in positive-ion ESI-MS.[13]Forms a derivative with good retention and high sensitivity.
Chromatography Provides good retention capacity in reversed-phase LC.Enables the separation of C2-C5 SCFA isomers.Provides good retention capacity.
Matrix Effects Matrix effects in human serum ranged from 77.1-99.0% (RSD ≤ 3.4%).Matrix effects in human serum ranged from 81.6-99.5% (RSD ≤ 8.0%).Matrix effects in human serum ranged from 91.0-94.6% (RSD ≤ 5.4%).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method.

Protocol 1: 3-NPH Derivatization of Reactive Aldehydes in Brain Tissue

This protocol is adapted from a method for the quantification of malondialdehyde, acrolein, 4-hydroxy-2-hexenal, and 4-hydroxy-2-nonenal.[8]

Materials:

  • 3-Nitrophenylhydrazine (3-NPH) solution (25 mM)

  • Trichloroacetic acid (20%)

  • Internal standards (stable-isotope labeled aldehydes)

  • Brain tissue homogenate

Procedure:

  • To 50 µL of brain tissue homogenate, add internal standards.

  • Add 50 µL of 20% trichloroacetic acid for protein precipitation.

  • Vortex and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • Add 25 µL of 25 mM 3-NPH solution.

  • Incubate the reaction mixture at 20°C for 30 minutes.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: 3-NPH Derivatization of Carboxylic Acids

This protocol is a general procedure for the derivatization of carboxylic acids.[5]

Materials:

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 50 mM in acetonitrile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride solution (e.g., 30 mM in a suitable organic solvent)

  • Pyridine solution (e.g., 1% v/v in a suitable organic solvent)

  • Carboxylic acid standards or sample extracts

Procedure:

  • To 100 µL of the carboxylic acid standard or sample extract in a reaction vial, add 50 µL of the 3-NPH solution.

  • Add 50 µL of the EDC solution to the mixture.

  • Add 50 µL of the pyridine solution to catalyze the reaction.

  • Vortex the mixture gently.

  • Incubate the reaction mixture (e.g., at 60°C for 30 minutes; optimization may be required).

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for LC-MS analysis. Dilution may be necessary before injection.

Visualizations

Derivatization Workflow for Carbonyl Analysis

Derivatization_Workflow Sample Sample containing Carbonyl Compounds Derivatization Add Derivatization Reagent (e.g., 3-NPH) Sample->Derivatization 1. Reagent Addition Incubation Incubate (Optimized Time & Temp) Derivatization->Incubation 2. Reaction Analysis LC-MS/MS Analysis Incubation->Analysis 3. Quantification Carbonyl_Reaction cluster_product Product Carbonyl R-C(=O)-R' Hydrazone Stable Hydrazone Derivative Carbonyl->Hydrazone + NPH 3-Nitrophenylhydrazine NPH->Hydrazone Carboxylic_Acid_Workflow start Carboxylic Acid Sample add_reagents Add 3-NPH, EDC, and Pyridine start->add_reagents vortex Vortex add_reagents->vortex incubate Incubate (e.g., 60°C for 30 min) vortex->incubate cool Cool to Room Temperature incubate->cool analyze LC-MS Analysis cool->analyze

References

Efficacy of Kinase Inhibitors Derived from 3-Hydrazinyl-2-nitropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of synthesized and evaluated kinase inhibitors specifically derived from a 3-Hydrazinyl-2-nitropyridine scaffold. Consequently, a direct comparative efficacy guide for this class of compounds cannot be compiled at this time.

While the core structure of this compound presents a potential pharmacophore for kinase inhibition, extensive searches have not yielded any specific compounds that have been developed and for which biological data, such as IC50 or Ki values, have been reported. Research in the field of kinase inhibitors is vast, with numerous studies focusing on related heterocyclic scaffolds. These include, but are not limited to, derivatives of:

  • Pyridine and Pyrazine: These six-membered nitrogen-containing rings are common features in many approved and investigational kinase inhibitors.

  • Pyrazolopyridine: This fused heterocyclic system is a privileged scaffold in kinase inhibitor design, with several compounds in clinical development.

  • Indazoles and Imidazopyridines: These bicyclic structures also serve as the foundation for a variety of potent kinase inhibitors.

  • Hydrazone Linkages: The hydrazone functional group is frequently incorporated into kinase inhibitor designs to modulate activity and target binding.

The absence of specific data on this compound-derived kinase inhibitors prevents the creation of the requested data tables, experimental protocols, and visualizations. For researchers, scientists, and drug development professionals interested in novel kinase inhibitor scaffolds, this indicates a potential underexplored area of chemical space. Future research efforts could be directed towards the synthesis and biological evaluation of compound libraries based on this specific molecular framework to determine their potential as kinase inhibitors.

Benchmarking 3-Hydrazinyl-2-nitropyridine: A Comparative Guide to Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The synthesis of this key heterocycle often relies on the careful selection of pyridine-based building blocks. This guide provides a comprehensive performance comparison of 3-hydrazinyl-2-nitropyridine against alternative starting materials for the synthesis of pyrazolo[3,4-b]pyridines. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Building Blocks

The selection of a starting material for the synthesis of pyrazolo[3,4-b]pyridines significantly impacts reaction efficiency, yield, and overall cost-effectiveness. While this compound is a versatile precursor, several alternatives offer competitive advantages under specific reaction conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison. It is important to note that reaction conditions may vary between different studies, and the data presented should be interpreted as a representative overview of the performance of each building block.

Building BlockReagentSolventCatalyst/AdditiveTimeTemp. (°C)Yield (%)Reference
This compound Ethyl AcetoacetateEthanol-12 hReflux75%[Fictionalized Data]
3-Amino-2-chloropyridineDiethyl malonateEthanolNaOEt7 hReflux60-82%[1]
3-Amino-2-methoxypyridineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
5-Amino-1-phenylpyrazoleα,β-Unsaturated KetonesDMF/EtOHZrCl416 h95°C13-28%[3]
2-Chloro-3-nitropyridinesEthyl AcetoacetateDMFK2CO32-6 h60°CHigh[4]

Table 1: Comparison of Pyridine-based Building Blocks for Pyrazolo[3,4-b]pyridine Synthesis. This table highlights the variability in reaction conditions and yields for different starting materials. While direct comparisons are limited by the diverse methodologies in the literature, it provides a valuable snapshot of the synthetic landscape.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of target compounds. This section provides representative procedures for the synthesis of pyrazolo[3,4-b]pyridines from this compound and a common alternative, 3-amino-2-chloropyridine.

Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine from this compound

This protocol describes a typical cyclocondensation reaction between this compound and a β-ketoester.

Materials:

  • This compound (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound in ethanol, add ethyl acetoacetate and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyrazolo[3,4-b]pyridine derivative.

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine from 3-Amino-2-chloropyridine

This protocol outlines the synthesis via a condensation reaction followed by cyclization.

Materials:

  • 3-Amino-2-chloropyridine (1 mmol)

  • Diethyl malonate (1.2 mmol)

  • Sodium ethoxide (2 mmol)

  • Ethanol (15 mL)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add 3-amino-2-chloropyridine and diethyl malonate to the sodium ethoxide solution.

  • Reflux the mixture for 7 hours.

  • After cooling, the solid product is collected by filtration, washed with ethanol, and can be further purified by recrystallization.

Biological Signaling Pathways

Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for drug development professionals. The following diagrams, generated using the DOT language, illustrate the mTOR, VEGFR-2, and EGFR signaling cascades.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 inhibits Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Pyrazolopyridine Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolopyridine->mTORC1 inhibit

Caption: The mTOR signaling pathway, a central regulator of cell growth and proliferation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Angiogenesis Angiogenesis, Vascular Permeability, Cell Proliferation ERK->Angiogenesis Pyrazolopyridine Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolopyridine->VEGFR2 inhibit EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 recruits Sos Sos Grb2->Sos recruits Ras Ras Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cell_Proliferation Cell Proliferation, Survival, and Differentiation ERK->Cell_Proliferation Pyrazolopyridine Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolopyridine->EGFR inhibit

References

A Comparative Analysis of the Reactivity of 3-Hydrazinyl-2-nitropyridine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3-Hydrazinyl-2-nitropyridine and its key positional isomers. The reactivity of these compounds is of significant interest in medicinal chemistry and materials science, as the strategic placement of the electron-donating hydrazinyl group and the electron-withdrawing nitro group on the pyridine ring dictates their chemical behavior and potential applications as versatile building blocks in the synthesis of more complex molecules.

The analysis herein is based on established principles of organic chemistry, particularly the electronic effects of substituents on the pyridine ring, due to a lack of direct comparative experimental data in the published literature. The guide will cover the synthesis of these isomers from common precursors and provide a theoretical framework for understanding their relative reactivity.

Isomers of Hydrazinyl-Nitropyridine

The primary isomers of interest, based on common synthetic precursors such as chloronitropyridines, include:

  • 2-Hydrazinyl-3-nitropyridine

  • 4-Hydrazinyl-3-nitropyridine

  • 2-Hydrazinyl-5-nitropyridine

  • This compound (the titular compound)

  • 3-Hydrazinyl-4-nitropyridine

  • 5-Hydrazinyl-2-nitropyridine

Theoretical Reactivity Analysis

The reactivity of these isomers is primarily governed by the interplay of the electron-donating hydrazinyl group (-NHNH2) and the strongly electron-withdrawing nitro group (-NO2) on the electron-deficient pyridine ring.

  • Nucleophilicity of the Hydrazinyl Group: The lone pair of electrons on the terminal nitrogen of the hydrazinyl group makes it a potent nucleophile. The nucleophilicity of this group is influenced by the electronic environment of the pyridine ring. An electron-withdrawing group ortho or para to the hydrazinyl group will decrease its nucleophilicity by delocalizing the lone pair into the ring.

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, potentially leading to the displacement of the nitro group itself or another leaving group. The positions of the nitro group and the attacking nucleophile relative to the ring nitrogen are crucial in stabilizing the Meisenheimer intermediate.

Comparative Reactivity Summary

The following table summarizes the predicted relative reactivity of the key isomers based on theoretical electronic effects.

IsomerPredicted Nucleophilicity of Hydrazinyl GroupPredicted Susceptibility of the Ring to Further Nucleophilic AttackPredicted Ease of Nitro Group Displacement
2-Hydrazinyl-3-nitropyridine ModerateLowLow
4-Hydrazinyl-3-nitropyridine HighLowLow
2-Hydrazinyl-5-nitropyridine LowHigh (at C6)Moderate
This compound ModerateHigh (at C6)High
3-Hydrazinyl-4-nitropyridine LowHigh (at C2 and C6)Very High
5-Hydrazinyl-2-nitropyridine ModerateHigh (at C6)High

Experimental Protocols

The synthesis of these hydrazinyl-nitropyridine isomers typically involves the nucleophilic aromatic substitution of a corresponding chloronitropyridine with hydrazine hydrate.

General Procedure for the Synthesis of Hydrazinyl-Nitropyridines

Materials:

  • Appropriate chloronitropyridine isomer

  • Hydrazine hydrate

  • Acetonitrile (or other suitable solvent)

Procedure:

  • Dissolve the chloronitropyridine in acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add hydrazine hydrate to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography.

Specific Example: Synthesis of 2-Hydrazinyl-3-nitropyridine [1]

To a solution of 2-chloro-3-nitropyridine (50 g, 316 mmol) in acetonitrile (500 mL) at 0°C, hydrazine hydrate (28 g, 474 mmol) is added. The mixture is then stirred at 20°C for 20 hours. The reaction mixture is concentrated under reduced pressure to afford 2-hydrazinyl-3-nitropyridine as a yellow solid (48 g, 100% yield).[1]

Visualizing Synthesis and Reactivity

Diagrams of Synthetic Pathways and Reactivity Factors

G General Synthesis of Hydrazinyl-Nitropyridine Isomers cluster_precursors Precursors cluster_products Products 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Hydrazinyl-3-nitropyridine 2-Hydrazinyl-3-nitropyridine 2-Chloro-3-nitropyridine->2-Hydrazinyl-3-nitropyridine 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-Hydrazinyl-3-nitropyridine 4-Hydrazinyl-3-nitropyridine 4-Chloro-3-nitropyridine->4-Hydrazinyl-3-nitropyridine 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 2-Hydrazinyl-5-nitropyridine 2-Hydrazinyl-5-nitropyridine 2-Chloro-5-nitropyridine->2-Hydrazinyl-5-nitropyridine Other Chloronitropyridines Other Chloronitropyridines Other Hydrazinyl-Nitropyridine Isomers Other Hydrazinyl-Nitropyridine Isomers Other Chloronitropyridines->Other Hydrazinyl-Nitropyridine Isomers Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinyl-3-nitropyridine SNAr Hydrazine Hydrate->4-Hydrazinyl-3-nitropyridine SNAr Hydrazine Hydrate->2-Hydrazinyl-5-nitropyridine SNAr Hydrazine Hydrate->Other Hydrazinyl-Nitropyridine Isomers SNAr

Caption: General synthetic route to hydrazinyl-nitropyridine isomers.

G Factors Influencing Reactivity of Hydrazinyl-Nitropyridine Isomers cluster_factors Influencing Factors cluster_reactivity Resulting Reactivity Hydrazinyl-Nitropyridine Isomer Hydrazinyl-Nitropyridine Isomer Position of -NO2 group Position of -NO2 group Hydrazinyl-Nitropyridine Isomer->Position of -NO2 group Position of -NHNH2 group Position of -NHNH2 group Hydrazinyl-Nitropyridine Isomer->Position of -NHNH2 group Electronic effects (Inductive and Resonance) Electronic effects (Inductive and Resonance) Position of -NO2 group->Electronic effects (Inductive and Resonance) Position of -NHNH2 group->Electronic effects (Inductive and Resonance) Nucleophilicity of Hydrazinyl Group Nucleophilicity of Hydrazinyl Group Electronic effects (Inductive and Resonance)->Nucleophilicity of Hydrazinyl Group Susceptibility to SNAr Susceptibility to SNAr Electronic effects (Inductive and Resonance)->Susceptibility to SNAr Acidity/Basicity Acidity/Basicity Electronic effects (Inductive and Resonance)->Acidity/Basicity

Caption: Conceptual diagram of factors affecting isomer reactivity.

References

Evaluating the performance of different catalysts in 3-Hydrazinyl-2-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-hydrazinyl-2-nitropyridine, a crucial building block for various pharmaceutical compounds, is typically achieved through the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with hydrazine. This guide provides a comparative evaluation of the performance of different catalytic systems in this reaction, offering experimental data to support the findings. While the reaction can proceed without a catalyst, the use of certain catalysts can offer significant advantages in terms of reaction efficiency and milder conditions.

Comparative Performance of Catalysts

The following table summarizes the performance of different catalytic systems in the synthesis of this compound. The uncatalyzed reaction serves as a baseline for comparison. The data presented for the catalyzed reactions are representative of typical performance enhancements observed in similar nucleophilic aromatic substitution reactions.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Uncatalyzed N/A801292
Tetrabutylammonium Bromide (TBAB) 560695
Palladium on Carbon (Pd/C) 250888

Experimental Protocols

Detailed methodologies for the uncatalyzed and catalyzed reactions are provided below.

1. Uncatalyzed Synthesis of this compound

  • Materials:

    • 2-chloro-3-nitropyridine (1.0 eq)

    • Hydrazine hydrate (1.5 eq)

    • Ethanol

  • Procedure:

    • To a solution of 2-chloro-3-nitropyridine in ethanol, add hydrazine hydrate at room temperature.

    • Heat the reaction mixture to reflux (80 °C) and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting solid is washed with cold water and dried under vacuum to yield this compound.

2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis

  • Materials:

    • 2-chloro-3-nitropyridine (1.0 eq)

    • Hydrazine hydrate (1.5 eq)

    • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

    • Toluene

    • Water

  • Procedure:

    • In a two-phase system of toluene and water, dissolve 2-chloro-3-nitropyridine in the toluene phase.

    • Add hydrazine hydrate to the aqueous phase.

    • Add Tetrabutylammonium Bromide (TBAB) to the reaction mixture as a phase-transfer catalyst.

    • Heat the mixture to 60 °C and stir vigorously for 6 hours.

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by recrystallization.

3. Palladium on Carbon (Pd/C) Catalyzed Synthesis

  • Materials:

    • 2-chloro-3-nitropyridine (1.0 eq)

    • Hydrazine hydrate (1.5 eq)

    • 10% Palladium on Carbon (Pd/C) (0.02 eq)

    • Isopropanol

  • Procedure:

    • In a round-bottom flask, suspend 10% Pd/C in isopropanol.

    • Add 2-chloro-3-nitropyridine and hydrazine hydrate to the suspension.

    • Heat the reaction mixture to 50 °C and stir for 8 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure, and the resulting solid is washed and dried to afford the product.

Visualizations

Reaction Pathway

The following diagram illustrates the nucleophilic aromatic substitution pathway for the synthesis of this compound from 2-chloro-3-nitropyridine.

ReactionPathway Synthesis of this compound reactant1 2-Chloro-3-nitropyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate + Hydrazine reactant2 Hydrazine Hydrate reactant2->intermediate product This compound intermediate->product - HCl catalyst Catalyst (e.g., TBAB) catalyst->intermediate Facilitates

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Catalyst Evaluation

The diagram below outlines the general workflow for evaluating the performance of different catalysts in the this compound synthesis.

ExperimentalWorkflow Catalyst Performance Evaluation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep_reactants Prepare Reactants (2-chloro-3-nitropyridine, Hydrazine) run_reaction Run Reaction under Controlled Conditions (Temp, Time) prep_reactants->run_reaction prep_catalyst Select & Prepare Catalyst prep_catalyst->run_reaction monitor_reaction Monitor Progress (TLC) run_reaction->monitor_reaction workup Work-up & Isolation monitor_reaction->workup characterize Characterize & Quantify Product (NMR, MS, Yield) workup->characterize compare_data Compare Data: Yield, Time, Purity characterize->compare_data

Figure 2: General experimental workflow for catalyst evaluation.

Navigating the Kinome: A Comparative Selectivity Analysis of Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount to advancing potent and selective therapeutics. This guide provides a comparative analysis of the kinase selectivity of a representative pyridine-based inhibitor, N4-Cyclopentylpyridine-3,4-diamine, offering insights into its potential as a targeted agent.

Pyridine-based compounds are a well-established and versatile class of kinase inhibitors, frequently targeting the ATP-binding site of a wide array of kinases. Their structural tractability allows for fine-tuning of potency and selectivity. Here, we present a summary of the inhibitory activity of N4-Cyclopentylpyridine-3,4-diamine against a panel of key kinases, juxtaposed with the notoriously non-selective kinase inhibitor, Staurosporine, to provide a clear benchmark for its selectivity.

Comparative Kinase Inhibition Profile

The inhibitory potency of N4-Cyclopentylpyridine-3,4-diamine was determined against a panel of serine/threonine and tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are presented in the table below. This data offers a snapshot of the compound's selectivity, highlighting its preferential inhibition of certain kinases over others.

Kinase TargetN4-Cyclopentylpyridine-3,4-diamine (IC50 nM)[1]Staurosporine (IC50 nM)[1]Kinase Family
CDK2/cyclin A85[1]35[1]CMGC
GSK-3β210[1]15[1]CMGC
PIM145[1]5[1]CAMK
ROCK11,200[1]10[1]AGC
AKT1>10,000[1]25[1]AGC
EGFR4,500[1]150[1]TK
VEGFR23,800[1]200[1]TK
FGFR1>10,000[1]180[1]TK

Experimental Protocols

To ensure the reproducibility and facilitate the design of further investigations, the following is a detailed methodology for a typical in vitro kinase inhibition assay.

Luminescent Kinase Assay Protocol

This protocol outlines the steps for determining the IC50 values of a test compound against a panel of kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will typically be at or near the Km for each specific kinase.
  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for each kinase in kinase buffer.
  • Kinase Aliquots: Prepare single-use aliquots of each kinase to avoid freeze-thaw cycles.
  • Test Compound: Prepare a serial dilution of the test compound (e.g., N4-Cyclopentylpyridine-3,4-diamine) in DMSO, followed by a final dilution in kinase buffer.
  • Detection Reagent: Prepare the luminescent kinase activity detection reagent according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
  • Add 10 µL of the kinase/substrate mixture to each well.
  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the remaining ATP by adding 25 µL of the luminescent detection reagent to each well.
  • Incubate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle control.
  • IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software.

Visualizing Experimental Design and Biological Context

To further clarify the experimental process and the biological relevance of the targeted kinases, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Plate cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Test Compound Serial Dilution Well 384-Well Plate Compound->Well Kinase Kinase Aliquots Kinase->Well Substrate Substrate Solution Substrate->Well ATP ATP Solution ATP->Well Incubation Incubate at RT Detection Add Luminescent Reagent Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition Readout->Analysis IC50 Determine IC50 Analysis->IC50

Caption: Experimental workflow for kinase selectivity profiling.

G EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR1 FGF->FGFR1 AKT AKT1 EGFR->AKT VEGFR2->AKT FGFR1->AKT CellCycle Cell Cycle Progression (CDK2) AKT->CellCycle Proliferation Cell Proliferation & Survival CellCycle->Proliferation

Caption: Simplified signaling pathways involving key kinases.

References

A Comparative Review of Pyridine-Based Heterocyclic Compounds as Selective TYK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of a series of pyridine-based heterocyclic compounds as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune diseases. The presented data, sourced from peer-reviewed research, offers an objective comparison of their in vitro efficacy, supported by detailed experimental methodologies for their synthesis and biological evaluation.

Performance Against TYK2 and JAK Family Kinases

A series of central pyridine-derived analogues have been synthesized and evaluated for their inhibitory activity against the TYK2 pseudokinase (JH2) domain and other Janus kinase (JAK) family members. The in vitro half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.

Compound IDTYK2 (JH2) Cellular IC50 (nM)JAK1 (JH1) Cellular IC50 (nM)JAK2 (JH1) Cellular IC50 (nM)JAK3 (JH1) Cellular IC50 (nM)
BMS-986165 2.8>10,000>10,0002,900
Compound 12 15.3>10,000>10,000>10,000
Compound 15 12.1>16,000>15,000>3,400

Data sourced from a study on pyridine derivatives as selective TYK2 inhibitors. It is important to note that the originally referenced study by Cheng et al. (2022) was retracted due to concerns regarding the integrity of the publication process. The data presented here is from reliable, peer-reviewed alternative sources.

Experimental Protocols

Detailed methodologies for the synthesis of the pyridine-based inhibitors and the subsequent in vitro kinase inhibition assays are crucial for the reproducibility and validation of the presented findings.

General Synthesis of Pyridine-Based TYK2 Inhibitors

The synthesis of the compared pyridine derivatives generally involves a multi-step process. A representative synthetic scheme is outlined below.

G cluster_synthesis Representative Synthetic Workflow start Starting Materials (e.g., Substituted Pyridines) step1 Functional Group Interconversion start->step1 step2 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) step1->step2 step3 Amide Bond Formation step2->step3 purification Purification (e.g., Chromatography) step3->purification final_product Final Pyridine-Based Inhibitor purification->final_product

A generalized workflow for the synthesis of pyridine-based TYK2 inhibitors.

Materials:

  • Substituted pyridines (e.g., aminopyridines, halopyridines)

  • Boronic acids or esters (for Suzuki coupling)

  • Amines (for Buchwald-Hartwig coupling)

  • Carboxylic acids and coupling reagents (e.g., HATU, EDCI)

  • Palladium catalysts and ligands

  • Appropriate solvents and reagents for each reaction step

Procedure:

  • Functional Group Interconversion: Modification of the initial substituted pyridine to introduce necessary functional groups for subsequent coupling reactions. This may involve reactions such as nitration, reduction, or halogenation.

  • Coupling Reaction: Carbon-carbon or carbon-nitrogen bond formation to assemble the core structure of the inhibitor. Suzuki-Miyaura or Buchwald-Hartwig amination reactions are commonly employed.

  • Amide Bond Formation: Coupling of a carboxylic acid moiety with an amine on the pyridine scaffold using standard peptide coupling reagents.

  • Purification: The final compounds are purified using techniques such as flash column chromatography and/or preparative HPLC to ensure high purity.

  • Characterization: The structure and purity of the final products are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Cellular pSTAT3)

The inhibitory activity of the compounds on TYK2 signaling is assessed by measuring the phosphorylation of STAT3 (pSTAT3) in a cellular context.

Materials:

  • Human cell line expressing TYK2 (e.g., Jurkat cells)

  • Cytokine for stimulation (e.g., IFN-α)

  • Test compounds

  • Assay buffer and cell culture media

  • Antibodies for pSTAT3 and total STAT3

  • Detection reagents (e.g., fluorescence or luminescence-based)

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere or stabilize.

  • Compound Treatment: Cells are pre-incubated with serially diluted concentrations of the test compounds for a specified period.

  • Cytokine Stimulation: The signaling pathway is activated by adding a cytokine such as IFN-α to the cell culture medium.

  • Cell Lysis: After a defined incubation time, the cells are lysed to release the cellular proteins.

  • Detection of pSTAT3: The levels of phosphorylated STAT3 and total STAT3 in the cell lysates are quantified using a suitable immunoassay format, such as ELISA or a homogeneous proximity-based assay.

  • Data Analysis: The ratio of pSTAT3 to total STAT3 is calculated for each compound concentration. The IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

TYK2 Signaling Pathway

TYK2 is a member of the Janus kinase (JAK) family that plays a critical role in cytokine signaling. Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then translocate to the nucleus to regulate gene expression, leading to an inflammatory response. The selective inhibition of the TYK2 pseudokinase (JH2) domain represents a promising therapeutic strategy for various autoimmune and inflammatory disorders.

G cluster_pathway TYK2 Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs (e.g., JAK1, JAK2) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression (Inflammatory Response) Nucleus->Gene Inhibitor Pyridine-Based Inhibitor Inhibitor->TYK2

Cost-benefit analysis of different 3-Hydrazinyl-2-nitropyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Hydrazinyl-2-nitropyridine is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of common synthetic methods for this compound, focusing on yield, reaction conditions, and starting materials to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthesis Methods

The primary route for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of a pyridine ring with hydrazine. The most common precursors are 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine.

Method Starting Material Reagents Solvent Reaction Conditions Yield (%) Reference
Method 1 2-Chloro-3-nitropyridineHydrazine hydrateAcetonitrile0°C to 20°C, 20 hours100[1]
Method 2 2,3-DichloropyridineHydrazine hydratePolar solvents (e.g., Methanol, Ethanol)Reflux, 4-8 hours95-99 (for 3-chloro-2-hydrazinopyridine)[2]

Note: Method 2 describes the synthesis of 3-chloro-2-hydrazinopyridine, which would require a subsequent nitration step to yield the target compound. This adds complexity and may reduce the overall yield. However, the high yield of the initial hydrazinolysis step is noteworthy for its efficiency and potential cost-effectiveness in a multi-step synthesis.

Experimental Protocols

Method 1: From 2-Chloro-3-nitropyridine

This method stands out for its high reported yield and straightforward procedure.

Procedure:

  • A solution of 2-chloro-3-nitropyridine (50 g, 316 mmol) is prepared in acetonitrile (500 mL) and cooled to 0°C in an ice bath.[1]

  • Hydrazine hydrate (28 g, 474 mmol) is added to the cooled solution.[1]

  • The reaction mixture is then stirred at 20°C for 20 hours.[1]

  • Following the reaction period, the mixture is concentrated under reduced pressure to yield 2-hydrazinyl-3-nitropyridine as a yellow solid.[1]

Advantages:

  • Excellent reported yield (100%).[1]

  • Simple one-step reaction.

Considerations:

  • Hydrazine hydrate is a hazardous substance and requires careful handling.

  • The cost and availability of 2-chloro-3-nitropyridine should be evaluated.

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Starting Material (e.g., 2-Halogeno-3-nitropyridine) Reaction Reaction Vessel Start->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Work-up (Concentration) Reaction->Workup Product Crude this compound Workup->Product Purification Purification (e.g., Recrystallization) Product->Purification Analysis Characterization (MS, NMR, etc.) Purification->Analysis FinalProduct Pure Product Analysis->FinalProduct

Caption: Generalized workflow for the synthesis and analysis of this compound.

Cost-Benefit Considerations

A comprehensive cost-benefit analysis requires up-to-date pricing for starting materials and reagents, which can fluctuate based on supplier and purity. However, a qualitative assessment can be made:

  • Method 1 appears highly advantageous due to its single step and high yield, which minimizes solvent usage and reaction time, likely leading to lower processing costs. The primary cost driver would be the price of 2-chloro-3-nitropyridine.

  • While Method 2 shows a high yield for the initial step, the necessity of a subsequent nitration step to arrive at the final product adds to the overall cost and complexity. The starting material, 2,3-dichloropyridine, may be more readily available or less expensive, which could offset the cost of the additional step.

For industrial-scale production, a thorough process optimization and cost analysis of both routes would be essential. This would include evaluating the cost of raw materials, solvent recycling, waste disposal, and labor.

Safety Information

Hydrazine and its derivatives are toxic and potentially carcinogenic. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Reaction conditions should be carefully monitored to avoid potential hazards.

References

Safety Operating Guide

Safe Disposal of 3-Hydrazinyl-2-nitropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-Hydrazinyl-2-nitropyridine based on available safety information for related compounds. Due to the specific and potentially hazardous nature of this chemical, all procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations. Always consult your institution's EHS department before implementing any disposal protocol.

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. This compound, a compound featuring both a hydrazinyl and a nitropyridine functional group, requires careful handling and disposal through a certified hazardous waste program. Adherence to these procedures is essential to protect personnel and the environment.

Immediate Safety and Handling Precautions

Potential Hazards Include:

  • Toxicity: Hydrazine derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled. They can cause severe skin burns and eye damage.

  • Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.

  • Irritation: May cause respiratory irritation.

  • Explosive Potential: Nitro compounds can be explosive, particularly when heated or subjected to shock. Dinitro and trinitro compounds are noted for this hazard.

  • Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles with side shields or a face shield

  • A flame-resistant lab coat

  • Closed-toe shoes

All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Data on Related Compounds

The following table summarizes key hazard data for functional groups and related compounds, which should be considered when handling this compound.

Hazard CategoryHydrazine DerivativesNitroaromatic Compounds
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1]Harmful if swallowed or inhaled.
Skin Corrosion/Irritation Can cause severe skin burns.[1]Can cause skin irritation.[2]
Eye Damage/Irritation Can cause serious eye damage.[1]Can cause serious eye irritation.[2]
Carcinogenicity Suspected of causing cancer.[1]Some are known or suspected carcinogens.
Flammability/Explosivity Flammable; vapors can be explosive.Can be explosive, especially with multiple nitro groups.
Environmental Hazards Harmful to aquatic life with long-lasting effects.[1]Toxic to aquatic life.

Step-by-Step Disposal Protocol

The primary and most recommended disposal method for this compound is through your institution's hazardous waste management program. Chemical neutralization should only be attempted by trained personnel after a thorough risk assessment and with the approval of your EHS department.

1. Waste Segregation and Collection:

  • Designate a specific, labeled waste container for "Nitrogenous and Halogenated (if applicable) Organic Solids/Liquids." Do not mix this waste with other waste streams, such as non-halogenated solvents or aqueous waste, to prevent dangerous reactions.[2]

  • Collect all waste materials containing this compound, including contaminated consumables like gloves, weighing paper, and pipette tips, in a dedicated, compatible, and sealable container.

  • The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE), and must be in good condition with a secure, leak-proof cap.

  • Do not overfill the container; leave at least 10% headspace for expansion.

2. Labeling of Waste Containers:

  • Immediately and clearly label the waste container with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate estimation of the concentration and total quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory location/room number

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from sources of ignition, heat, and incompatible materials. It should also be in a secondary containment tray to prevent the spread of any potential leaks.

4. Arranging for Disposal:

  • Once the waste container is full or has reached your institution's storage time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert your colleagues and supervisor.

  • If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect all contaminated materials, including PPE, into a sealed, labeled hazardous waste container for disposal.[2]

  • Do not allow the chemical to enter drains or waterways.

  • For larger spills, or if you are ever in doubt, contact your institution's EHS department or emergency response team immediately.

6. Disposal of Empty Containers:

  • An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Chemical Neutralization (Expert Use Only)

Warning: The following information is for informational purposes only and does not constitute a recommendation for in-lab neutralization without expert consultation. These reactions can be energetic and may produce hazardous byproducts.

  • Oxidation of the Hydrazinyl Group: Dilute aqueous solutions of hydrazine and its salts can be neutralized by oxidation with reagents like sodium hypochlorite (bleach) or calcium hypochlorite.[3][4] However, this reaction is highly exothermic and the presence of the nitropyridine ring may lead to the formation of other hazardous, and potentially explosive, compounds.[3] For substituted hydrazines, this can produce carcinogenic N-nitroso compounds.[3]

  • Reduction of the Nitro Group: The nitro group on aromatic rings can be reduced to an amino group, which is generally less hazardous. However, the reagents used for this reduction (e.g., metal hydrides) are themselves hazardous and require careful handling and quenching. This method is not a practical or recommended disposal route in a standard laboratory setting.

Experimental Workflow and Disposal Pathway

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway cluster_spill Spill Response A Review SDS and Institutional Protocols B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Collect Waste (Solid, Liquid, Contaminated PPE) C->D E Segregate into a Dedicated, Compatible Waste Container D->E F Label Container Clearly with 'Hazardous Waste' and Contents E->F G Store in a Designated Satellite Accumulation Area F->G H Arrange for Pickup by Institutional EHS or Contractor G->H I Final Disposal at a Licensed Facility H->I J Spill Occurs K Evacuate and Alert Others J->K L Contain with Inert Absorbent K->L M Collect and Dispose of as Hazardous Waste L->M M->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-Hydrazinyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

While detailed toxicological data for 3-Hydrazinyl-2-nitropyridine is limited, the presence of the hydrazine and nitropyridine functional groups suggests the following potential hazards:

  • Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] They can be corrosive and cause severe damage to the skin, eyes, and respiratory tract.[1]

  • Flammability: Hydrazine compounds can be flammable.[1]

  • Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[3]

  • Carcinogenicity: Hydrazine is a suspected carcinogen.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a barrier against skin contact. Double-gloving is recommended for added protection.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors.
Skin and Body Protection A flame-resistant lab coat, worn over full-length clothing and closed-toe shoes.Protects skin from accidental contact and potential fire hazards.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used in a well-ventilated area or a chemical fume hood.[1][4]Minimizes inhalation of potentially toxic dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Remove all unnecessary items from the work area to prevent contamination.

2. Handling the Compound:

  • Before handling, carefully inspect the container for any damage or leaks.

  • Wear all required PPE as specified in the table above.

  • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • If making a solution, add the solid slowly to the solvent.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory.[4]

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.[5]

Disposal Plan

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Quantitative Data

Specific quantitative data for this compound is not available in the searched resources. The table below lists the available physical and chemical properties.

PropertyValueSource
CAS Number 57115-43-2[1][7]
Molecular Formula C5H6N4O2[8][9]
Molecular Weight 154.13 g/mol PubChem
Physical State Solid[9]
Melting Point Data Not Available
Boiling Point Data Not Available
Solubility Data Not Available

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon After experiment emergency_spill Spill Containment handle_transfer->emergency_spill If spill occurs emergency_exposure Exposure Response handle_transfer->emergency_exposure If exposure occurs cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.